5,6-Diamino-2H-benzo[d]imidazol-2-one
Description
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Properties
IUPAC Name |
5,6-diaminobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECWXNDIPQKNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NC(=O)N=C21)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5,6-Diamino-2H-benzo[d]imidazol-2-one chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5,6-Diamino-2H-benzo[d]imidazol-2-one, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. Its structural features make it a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents and pigments.[1][2][3]
Core Chemical Identity
5,6-Diamino-2H-benzo[d]imidazol-2-one is characterized by a benzimidazolone core with two amino functional groups attached to the benzene ring at positions 5 and 6.[4] This structure is also referred to as 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one.[5][6]
Chemical Structure:
Caption: Chemical structure of 5,6-Diamino-2H-benzo[d]imidazol-2-one.
Key Identifiers:
| Identifier | Value |
| CAS Number | 55621-49-3[5][7] |
| Molecular Formula | C7H8N4O[5][8] |
| Molecular Weight | 164.16 g/mol [5] |
| IUPAC Name | 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one[6] |
| InChI Key | BRISYWKBJNSDPL-UHFFFAOYSA-N[4][9] |
| SMILES | Nc1cc2NC(=O)Nc2cc1N[4] |
Physicochemical Properties
Understanding the physicochemical properties of 5,6-Diamino-2H-benzo[d]imidazol-2-one is crucial for its application in synthesis and drug development.
Summary of Properties:
| Property | Value | Source(s) |
| Physical State | Solid, typically a brown or white to off-white solid.[4][6] | [4][6] |
| Melting Point | >300 °C[6][10] | [6][10] |
| Boiling Point | 225.6 - 291.6 °C (predicted) | [6] |
| Solubility | Slightly soluble in DMSO and water. Soluble in acidic solutions.[4][8][10] | [4][8][10] |
| Density | 1.41 - 1.53 g/cm³ (predicted)[6][10] | [6][10] |
| pKa | (Not explicitly found in search results) | |
| LogP | -1.799 to 0.413[6] | [6] |
The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding facilitated by the amino and amide groups. Its limited solubility in common organic solvents and water, but increased solubility in acidic solutions, is characteristic of compounds with basic amino groups.
Synthesis Methodology
The synthesis of 5,6-Diamino-2H-benzo[d]imidazol-2-one is typically achieved through a multi-step process starting from benzimidazolone.[11] A common and effective route involves the nitration of benzimidazolone followed by reduction.[2][3][11]
Synthetic Workflow:
Caption: General synthetic workflow for 5,6-Diamino-2H-benzo[d]imidazol-2-one.
Detailed Experimental Protocol (Iron Powder Reduction):
This protocol is based on established methods for the reduction of dinitro-benzimidazolone derivatives.[1][2][3]
Step 1: Nitration of Benzimidazolone
-
Benzimidazolone is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically around 0°C.[11]
-
The reaction is stirred for several hours to ensure complete dinitration at the 5 and 6 positions of the benzene ring.[11]
-
The resulting 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one is then isolated.
Step 2: Reduction of 5,6-Dinitro-1,3-dihydro-2H-benzoimidazol-2-one
-
Materials: 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one, iron powder, hydrochloric acid, and water.[1]
-
Procedure:
-
A mixture of water, hydrochloric acid, and iron powder is heated to a temperature between 50-100 °C.[1][2][3]
-
The 5,6-dinitrobenzimidazolone is added to the heated mixture in portions.[1] The molar ratio of the dinitro compound to hydrochloric acid and iron powder is approximately 1:2.4:8.[1][2][3]
-
The reaction is maintained at the elevated temperature and stirred for 1-5 hours.[1][2][3]
-
The hot reaction mixture is filtered to remove iron salts and other solid byproducts.[1]
-
The filtrate is then cooled to induce crystallization of the desired 5,6-diamino-2H-benzo[d]imidazol-2-one product.[1]
-
Causality in Experimental Choices:
-
The use of a strong acid mixture in the nitration step is essential to generate the nitronium ion (NO2+), the electrophile responsible for nitrating the aromatic ring.
-
Iron powder in the presence of an acid like HCl is a classic and cost-effective method for the reduction of aromatic nitro groups to amines. The in-situ generation of the reducing agent provides an efficient conversion.
-
Hot filtration is critical to prevent the premature crystallization of the product along with the inorganic byproducts.
Applications in Research and Drug Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry, present in numerous clinically used drugs.[12][13][14] The diamino-substituted benzimidazolone serves as a versatile intermediate for creating a diverse range of derivatives with potential biological activities.[1][2][3][4]
Potential Mechanisms of Action and Therapeutic Areas: The benzimidazole core is known to be a key pharmacophore in compounds targeting a variety of biological pathways.[13][14][15] Derivatives have shown a broad spectrum of activities, including:
-
Antimicrobial and Antifungal Activity: Many benzimidazole derivatives exhibit potent activity against various bacterial and fungal strains.[13][16][17]
-
Anticancer Activity: The structural similarity of the benzimidazole nucleus to purines allows for interaction with various targets in cancer cells, such as kinases and tubulin.[1][13][18]
-
Antiviral Activity: Certain benzimidazolone derivatives have been investigated as inhibitors of viral replication.[13][16]
-
Other Therapeutic Areas: The versatility of the benzimidazole scaffold has led to its exploration in developing agents for cardiovascular diseases, neurological disorders, and as antihistamines.[13][15]
The two amino groups on 5,6-diamino-2H-benzo[d]imidazol-2-one provide reactive sites for further chemical modifications, allowing for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[4]
Safety and Handling
Based on available safety data, 5,6-Diamino-2H-benzo[d]imidazol-2-one should be handled with care in a laboratory setting.
GHS Hazard Information:
-
Pictogram: GHS07 (Irritant)
-
Signal Word: Warning
-
Hazard Statements: H319 - Causes serious eye irritation.[19]
-
Precautionary Statements: P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place.[9][20]
References
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ChemBK. 1,3-dihydro-5,6-diamino-2H-benzimidazol-2-one. [Link]
-
Dissertation. Synthesis of 5,6-diaminobenzimidazolone. [Link]
-
World Science. SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. [Link]
-
PMC. Synthesis and Biological Activities of Some Benzimidazolone Derivatives. [Link]
-
PMC. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. [Link]
- Google Patents. CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2.
-
ChemBK. 5,6-Diamino-2-benzimidazolinone. [Link]
- Google Patents. CN105732510A - Preparation method for 5,6-diaminobenzimidazolone-2.
-
PubChem. 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. [Link]
-
ChemDAD. 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one. [Link]
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ISCA. Biological activities of benzimidazole derivatives: A review. [Link]
-
ResearchGate. Synthesis and Biological Activities of Some Benzimidazolone Derivatives. [Link]
-
PMC. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. [Link]
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ResearchGate. Different Potential Biological Activities of Benzimidazole Derivatives. [Link]
-
PMC. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]
-
ScienceDirect. Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and antioxidant activities. [Link]
-
PubMed. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. [Link]
-
Journal of the Serbian Chemical Society. Spectral characterization and antimicrobial activity studies of 5,6-dichloro-1H-benzimidazol-2-yl-(4'/5'/6'-substituted)-phenols (HL1–HL20) and Co(II), Ni(II), Cu(II), Zn(II) and Pd(II) complexes of HL1: Scientific paper. [Link]
-
Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]
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MDPI. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. [Link]
-
ResearchGate. Amidino Benzimidazole Inhibitors of Bacterial Two-Component Systems. [Link]
-
SpectraBase. 2H-benzimidazol-2-one, 1,3-dihydro-1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-. [Link]
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Molecular Architecture and Synthetic Utility of 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one: A Technical Whitepaper
Executive Summary
In the fields of medicinal chemistry and advanced materials science, the rational design of complex molecules relies heavily on versatile, polyfunctional scaffolds. 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one (commonly referred to as 5,6-diaminobenzimidazolone) serves as a critical building block[1][2]. Characterized by its rigid benzimidazolone core and dual nucleophilic amino groups, this heterocyclic compound acts as a powerful precursor for the synthesis of high-performance organic pigments, bis-azomethine metal complexes, and pharmacologically active agents[1][3].
This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores the mechanistic rationale behind its broad utility in industrial and pharmaceutical applications.
Physicochemical Profiling and Structural Logic
The utility of 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one stems directly from its molecular architecture. The molecule features a fused bicyclic system where the electron-donating properties of the two primary amines at the 5- and 6-positions activate the aromatic ring, making it highly susceptible to electrophilic attack and condensation reactions[4]. Furthermore, the urea-like moiety within the imidazole ring provides strong hydrogen-bonding capabilities, which is a critical factor for both target protein binding in drug discovery and crystal lattice stability in pigment chemistry[1][4].
Core Molecular Data
The following table summarizes the quantitative and structural data for the compound, essential for stoichiometric calculations and analytical validation[2][5].
| Property | Value |
| Chemical Name | 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one |
| CAS Registry Number | 55621-49-3 |
| Molecular Formula | C₇H₈N₄O |
| Molecular Weight | 164.16 g/mol |
| Melting Point | >300 °C (indicates high lattice energy) |
| Predicted pKa | 11.11 ± 0.30 |
| Appearance | Very Dark Red/Brown Solid |
| Canonical SMILES | O=C1NC2=CC(N)=C(N)C=C2N1 |
| Solubility Profile | Slightly soluble in Water and DMSO |
Synthetic Methodology: The Béchamp Reduction Workflow
The most robust and scalable method for synthesizing 5,6-diaminobenzimidazolone is the reduction of its precursor, 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one [1].
Causality of Reagent Selection: While catalytic hydrogenation (e.g., H₂ with Pd/C) is a standard method for nitro reduction, the dinitro-benzimidazolone precursor exhibits notoriously poor solubility in standard organic solvents. Therefore, a modified Béchamp reduction using Iron (Fe) powder and Hydrochloric acid (HCl) in an aqueous medium is preferred[1]. This method is not only cost-effective but also leverages the aqueous solubility of the intermediate iron complexes, allowing the reaction to proceed smoothly at elevated temperatures.
Self-Validating Protocol: Step-by-Step Reduction
This protocol incorporates internal checkpoints to ensure high purity and yield, preventing common failure modes such as incomplete reduction or product sequestration in iron sludge.
-
Reaction Setup & Stoichiometry:
-
In a reaction vessel equipped with a reflux condenser and mechanical stirrer, prepare a mixture of water, concentrated HCl, and fine iron powder.
-
Causality: The molar ratio of dinitro compound to HCl to Fe powder must be strictly maintained at approximately 1 : 2.4 : 8 to ensure complete reduction without excessive hydrogen gas evolution[1].
-
-
Thermal Activation: Heat the acidic iron suspension to 50–100 °C.
-
Batch Addition: Slowly add the 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one in discrete batches[1].
-
Validation Checkpoint: Monitor the exotherm. Addition should be paced to maintain a steady reflux. Rapid addition can lead to thermal runaway and the formation of unwanted azoxy dimers.
-
-
Digestion: Maintain the reaction at temperature with vigorous stirring for 1 to 5 hours[1].
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) or LC-MS on a micro-aliquot. The reaction is complete only when the yellow/orange dinitro spot is entirely consumed, replaced by the highly polar diamine.
-
-
Hot Filtration (Critical Step): Filter the reaction mixture while strictly maintaining the temperature above 80 °C[1].
-
Causality: The target diamine is only moderately soluble in hot water and highly insoluble in cold water. If the mixture cools during filtration, the product will co-precipitate with the iron oxide/chloride sludge, drastically reducing yield.
-
-
Crystallization & Isolation: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath to induce complete crystallization[1]. Collect the resulting dark red/brown solid via vacuum filtration and dry under an inert atmosphere (light and moisture sensitive)[5].
Caption: Synthetic workflow for 5,6-diaminobenzimidazolone via modified Béchamp reduction.
Mechanistic Applications in Drug Discovery and Materials
The dual-amine functionality combined with the rigid benzimidazolone core makes this compound a privileged scaffold across two distinct scientific domains.
Medicinal Chemistry: Purine Isosterism
In drug development, the benzimidazolone core acts as a structural mimic of endogenous purines (like adenine and guanine)[1].
-
Enzyme Inhibition: Because it mimics purines, derivatives of 5,6-diaminobenzimidazolone can competitively bind to the ATP-binding pockets of various kinases and enzymes[1]. The urea hydrogen-bond donor/acceptor pairs anchor the molecule within the active site, while the 5,6-amino groups serve as vectors for adding lipophilic or solubilizing appendages to optimize pharmacokinetics.
-
Biological Activity: Researchers utilize this scaffold to synthesize novel antimicrobial, antifungal, and anticancer agents, primarily functioning through the disruption of DNA synthesis or targeted cellular process inhibition[1].
Materials Science: High-Performance Pigments and Complexes
In industrial chemistry, the compound is a highly sought-after intermediate for synthesizing advanced colorants[1].
-
Benzimidazolone Pigments: Condensation of the diamine with various anhydrides or acid chlorides yields benzimidazole ketone organic pigments[1]. These pigments exhibit extraordinary heat stability, lightfastness, and resistance to solvent migration due to extensive intermolecular hydrogen bonding networks formed by the benzimidazolone core.
-
Bis-Azomethine Metal Complexes: The adjacent (ortho) amino groups readily undergo Schiff base condensation with aldehydes (e.g., 4-hydroxycoumarin derivatives) to form bis-azomethine ligands[3]. These ligands strongly chelate divalent transition metals (such as Nickel, Copper, or Zinc) to form highly stable, intensely colored metal complex colorants used in specialized polymers[3].
Caption: Divergent downstream applications of the 5,6-diaminobenzimidazolone scaffold.
Analytical Validation Standards
To ensure the integrity of the synthesized or procured 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one, researchers must employ rigorous analytical validation:
-
Mass Spectrometry (ESI-MS): Expected to show a clear [M+H]+ peak at m/z 165.16.
-
Infrared Spectroscopy (FT-IR): Must exhibit characteristic primary amine N-H stretching bands (typically distinct doublets around 3300-3400 cm⁻¹) and a strong, sharp carbonyl (C=O) stretch indicative of the cyclic urea moiety around 1700 cm⁻¹.
-
NMR Spectroscopy (¹H-NMR in DMSO-d6): The symmetry of the molecule simplifies the spectrum. Look for a distinct aromatic singlet integrating to 2 protons (the equivalent C4 and C7 protons), broad amine signals, and highly deshielded urea N-H protons.
References
-
CAS Common Chemistry. "5,6-Diaminobenzimidazolone (CAS RN: 55621-49-3)." American Chemical Society. Available at:[Link]
- Google Patents. "US3963708A - Bis-azomethine metal complex colorants from hydroxycoumarin derivatives or hydroxychromone derivatives." Google Patents.
Sources
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- 3. US3963708A - Bis-azomethine metal complex colorants from hydroxycoumarin derivatives or hydroxychromone derivatives - Google Patents [patents.google.com]
- 4. CAS 55621-49-3: 5,6-Diaminobenzimidazolone | CymitQuimica [cymitquimica.com]
- 5. 55621-49-3 CAS MSDS (5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Engineering Benzimidazolone Scaffolds: A Technical Whitepaper on 5-Amino vs. 5,6-Diamino Derivatives
Executive Summary
The benzimidazolone (1,3-dihydro-2H-benzimidazol-2-one) core is a privileged scaffold in both medicinal chemistry and materials science. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules, while its cyclic phthaloamino group (-NHCONH-) serves as a powerful hydrogen bond donor and acceptor[1][2]. However, the functionalization of this core at the 5- and 6-positions dictates its ultimate utility.
This technical guide provides an in-depth comparative analysis of 5-aminobenzimidazolone (5-ABZ) and 5,6-diaminobenzimidazolone (5,6-DABZ) . By examining the causality behind their synthetic pathways and structural reactivity, this whitepaper equips drug development professionals and materials scientists with the mechanistic insights required to leverage these derivatives effectively.
Structural Rationale & Chemical Causality
The fundamental difference between 5-ABZ and 5,6-DABZ lies in the presence of an ortho-diamine moiety in the latter. This is not merely an additive chemical property; it fundamentally alters the molecule's synthetic trajectory and physical stability.
-
5-Aminobenzimidazolone (Mono-substitution): Features a single nucleophilic amine. This limits the molecule to linear extensions (e.g., amide coupling, reductive amination). It is highly susceptible to air oxidation (turning reddish upon exposure)[2]. Pharmacologically, this mono-functionalization is ideal for fitting into narrow enzymatic binding pockets, such as the active site of Acetylcholinesterase (AChE)[3].
-
5,6-Diaminobenzimidazolone (Di-substitution): The adjacent amino groups create an ortho-diamine system. Causally, this allows for secondary condensation reactions with dicarbonyls or urea to form fused tricyclic systems (e.g., imidazo-benzimidazolones)[4]. In polymer and pigment chemistry, these dual amines participate in extended intermolecular hydrogen-bonding networks, drastically improving heat resistance, migration resistance, light fastness, and solvent resistance compared to the mono-amino counterpart[4].
Divergent pharmacological and material applications based on amino substitution.
Pharmacological & Material Science Applications
Drug Discovery & Target Engagement
Benzimidazolone derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, antiviral, and antidiabetic activities[5].
-
5-ABZ in Neurodegeneration: 5-ABZ derivatives have been successfully designed as potent Acetylcholinesterase (AChE) inhibitors. For instance, specific 5-ABZ derivatives have demonstrated an IC50 of 7.2 μmol/L against AChE—outperforming standard therapeutics like rivastigmine—while showing no off-target inhibition of Butyrylcholinesterase (BuChE)[3].
-
5,6-DABZ in Oncology: The ortho-diamine allows for the synthesis of bulky, multi-targeted kinase inhibitors. The ability to form rigid, planar tricyclic structures enables deep intercalation into the ATP-binding pockets of kinases, a critical factor in overcoming drug resistance in non-small cell lung cancer (NSCLC) and breast cancer models[5].
High-Performance Materials
In the pigment industry, 5,6-DABZ is the undisputed superior intermediate. The dual amido functional groups allow for continuous cross-linking. This structural density prevents the migration of the pigment within polymer matrices under high thermal stress, a self-validating property that 5-ABZ cannot achieve due to its chain-terminating mono-amine structure[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, where physical or chemical changes confirm the success of each mechanistic step.
Protocol A: Green Synthesis of 5,6-Diaminobenzimidazolone
Traditional synthesis utilizes concentrated sulfuric acid, generating unmanageable waste. This optimized protocol uses a dehydrating catalyst to drive the equilibrium, ensuring green chemistry compliance and >99.5% purity[4].
Step 1: Catalytic Nitration
-
Setup: In a reaction vessel, dissolve benzimidazolone in 1,2-dichloroethane (mass ratio 1:3 to 1:10).
-
Catalysis: Add Phosphorus Pentoxide (
) at 1-10% of the benzimidazolone mass. Causality: acts as a powerful desiccant, absorbing the water byproduct of nitration and driving the reaction forward without the need for a sulfuric acid bath[4]. -
Reaction: Slowly add fuming nitric acid (molar ratio 1:2.2 to 1:2.6). Maintain temperature at 50–90 °C.
-
Validation: Track via Thin Layer Chromatography (TLC). The reaction is complete when the generation of the dinitro intermediate ceases. Filter and wash the 5,6-dinitrobenzimidazolone.
Step 2: Aqueous Reduction
-
Setup: In a four-hole flask equipped with a condenser, add 100g iron powder and 1000mL water.
-
Activation: Add 108g of 36% HCl under stirring. Heat to 80 °C. Validation: The solution will turn canescence (grayish-white), indicating the formation of active reducing species.
-
Reduction: Add 100g of the dinitro intermediate and an additional 100g of iron powder in three batches (every 5 mins). Reflux for 2 hours at 85–95 °C[4].
-
Purification: Add
and activated carbon for 30 minutes to decolorize oxidized impurities. Filter and dry to yield 5,6-DABZ.
Protocol B: Catalytic Hydrogenation to 5-Aminobenzimidazolone
Because 5-ABZ is highly susceptible to air oxidation, traditional iron/HCl reduction yields impure, discolored products. Catalytic hydrogenation in a closed system prevents this[2].
-
Reactor Loading: Sequentially add 5-nitrobenzimidazolone, methanol (solvent), and a nickel-based catalyst into a high-pressure autoclave.
-
Inert Purging (Critical): Replace the gas in the reactor with Hydrogen (
) three times. Causality: This completely removes oxygen, preventing the immediate oxidation of the newly formed amine[2]. -
Hydrogenation: Pressurize the system to 0.1–4 MPa and raise the temperature to 25–100 °C. React continuously for 2 hours.
-
Validation & Recovery: A successful reaction yields a clear filtrate upon catalyst removal. Recover the methanol and recrystallize to isolate pure 5-ABZ (white to creamy-white crystals)[2].
Synthetic workflows for 5,6-diamino and 5-amino benzimidazolone derivatives.
Quantitative Data & Yield Analysis
The following table summarizes the physicochemical properties, synthesis metrics, and application profiles of both derivatives, providing a clear comparative baseline for experimental design.
| Property / Metric | 5-Aminobenzimidazolone | 5,6-Diaminobenzimidazolone |
| CAS Number | 95-23-8 | 55621-49-3 |
| Molecular Formula | ||
| Molecular Weight | 149.15 g/mol | 164.16 g/mol |
| Primary Synthesis Route | Catalytic hydrogenation of 5-nitro | Iron/HCl reduction of 5,6-dinitro |
| Reaction Environment | High pressure (0.1-4 MPa), closed system | Aqueous reflux (85-95 °C), open system |
| Pharmacological Utility | AChE inhibitors (Alzheimer's disease) | Kinase inhibitors, multi-target oncology hybrids |
| Material Application | Standard azo pigments | High-performance, heat-resistant pigments |
| Reactivity Profile | Mono-functionalization | Dual-functionalization (ortho-condensation) |
References
- BenchChem Technical Support Team. 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one - Benchchem. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwFcoprNcrqMDhbpwO-7rPLc6TRc97jBFyZYy3O8CXzMECzFL9CJ7fcGDLNtBQ1c_x1FMhkXX9o0ulQFf1OwekqKQIPcueuZjhV0_KFhfrF4Zoh3Ye63GHJDf2CqVdJCvYLZI=]
- Google Patents. CN105732510A - Preparation method for 5,6-diaminobenzimidazolone-2.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF0aJbdwMf5CGPGkOSGb7SDRBrLMERZcWYouZdLlVBW1g-JrFTJwR3MUTf5fFQKlWN67zuGjlX4JNy3K-q5xNpA7UwWm9WYOtoqWyF0Z_lS4n9wi49s-e69Jsrtcnqp5tOuu_yjPv0oHnBPA==]
- Patsnap. Method for preparing 5-amino benzimidazolone with high purity by catalytic hydrogenation (CN102924385B).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpDZu7X6GZddLowmam6LHIHp9bH_XmIjbtnODqLbz7trc823zq18asvuEZDunhHROMIWdxxsFRy3WXhcseH8NxdMuMpfuqpMTiNK2pJEtWhv80tPLvA-GY6vKGEfdRsRzt7ZA58wGEAg==]
- Researcher.life. Design, synthesis and evaluation of 5-aminobenzimidazolone derivatives as acetylcholinesterase inhibitors.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQa2MXUtGlk4u749EMpJXFIiEnLFB6xLf2DSnikgwPxGnStKdsRfSuHPpQ77aVsBXkzvEym_pTUbhxQH8U6ncjWOUCVedTum3za3IEp4UntVtRzzjUmJGwOluufsFYLQdsFlPJVRngJ_qgBny_n2cwUaCVou4jeMPYOq4Ydok2KhPxL28JqsyXGvroheGg5-ZwHY6ExCXKv7PFjVJwWWjJnVKeWVjljad79tPMyyLq8zCl4xSdRFaaGOCk3fqIan1JSbF54sSVTSxAKBKm9klLxw5VY7TBOOlCI91gN3DAcJ6ex4z2QgGeyqpjDr6J]
- ResearchGate. Benzimidazolone derivatives biological properties.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENdnjSQTXSpBqRA-H7zDzipW4BBWBV9I5eQl7hJkhHI6AGjs_qFwwaR8yvsqaNtVp2ErIux5Ww2Jd58F4jm31bdeN0h1vOrKlXQNHqvQL1tmBtLx99sXUSYvjzwNlcPP8RqU7pl_hcT9U7BAasD014bwI4txSmPaa9zIUtA9lTyDAb_sPo1Eu9GgYrsNkxQNI8hR2SIbLp2mJZ9OXgLwLKRJbYabTYA_mGtLUVFmrXJj4F21xaWfG-ZxlAh0s5]
Sources
- 1. 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one | 55621-49-3 | Benchchem [benchchem.com]
- 2. Method for preparing 5-amino benzimidazolone with high purity by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. CN105732510A - Preparation method for 5,6-diaminobenzimidazolone-2 - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
5,6-Diamino-2H-benzo[d]imidazol-2-one: A Privileged Precursor for Fused Heterocyclic Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals Compound Focus: 5,6-Diamino-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS: 55621-49-3)
Structural Rationale & Reactivity Profile
In the landscape of modern drug discovery and advanced materials science, the design of rigid, polycyclic scaffolds is paramount. 5,6-Diamino-2H-benzo[d]imidazol-2-one (DAHB) —also known as 5,6-diaminobenzimidazolone—emerges as a highly versatile building block[1].
The structural brilliance of DAHB lies in its dual-nature functionality:
-
The Benzimidazolone Core: This motif acts as a rigid, planar scaffold capable of functioning as both a hydrogen bond donor and acceptor. In medicinal chemistry, this is a "privileged structure" that effectively mimics endogenous purines, making it highly adept at anchoring into the ATP-binding hinge regions of various kinases[2].
-
The o-Phenylenediamine Moiety: The 5,6-diamino substitution transforms the relatively stable benzimidazolone into a potent bis-nucleophile. The adjacent amino groups are classically primed for condensation reactions with electrophiles, particularly 1,2-dicarbonyls, enabling the rapid construction of extended pyrazine rings[1].
By bridging these two motifs, DAHB serves as the optimal precursor for synthesizing imidazo[4,5-g]quinoxalines and other benzofused tricycles[2].
Experimental Methodologies
As a Senior Application Scientist, I emphasize that successful heterocyclic synthesis relies not just on mixing reagents, but on understanding the thermodynamic and kinetic drivers of the reaction. The following protocols are designed as self-validating systems to ensure high fidelity in your synthetic workflows.
Protocol 1: Synthesis of DAHB via Catalytic Transfer Hydrogenation
While classical methods utilize SnCl₂/HCl for the reduction of the dinitro intermediate[1], modern pharmaceutical synthesis mandates the avoidance of heavy metal contamination. We employ a catalytic transfer hydrogenation using Palladium on Carbon (Pd/C) and hydrazine hydrate, which provides a cleaner reaction profile and simplifies downstream purification.
Causality & Design: Hydrazine acts as an in-situ hydrogen donor, decomposing into nitrogen gas and hydrogen on the palladium surface. This drives the reduction of the nitro groups to amines without generating metallic byproducts.
Step-by-Step Workflow:
-
Nitration: Treat benzimidazol-2-one with a mixture of concentrated HNO₃ and H₂SO₄ at 0–5 °C to yield 5,6-dinitrobenzimidazol-2-one. Isolate via precipitation in ice water[1].
-
Setup: Suspend 5,6-dinitrobenzimidazol-2-one (1.0 eq) and 10% Pd/C (approx. 10-15% w/w relative to substrate) in a solvent mixture of Methanol/Water (5:3 v/v).
-
Reduction: Heat the suspension to 100 °C. Dropwise, add hydrazine hydrate (N₂H₄·H₂O, 4.0 eq) over 15 minutes. Self-Validation Cue: Vigorous effervescence (N₂ gas evolution) indicates active catalytic transfer.
-
Monitoring: Reflux for 4 hours. Monitor via LC-MS. The disappearance of the m/z corresponding to the dinitro and mono-nitro intermediates confirms completion.
-
Workup: Filter the hot reaction mixture through a Celite® pad to remove the Pd/C catalyst. Cool the filtrate to induce crystallization of DAHB.
Synthetic route to 5,6-diamino-2H-benzo[d]imidazol-2-one (DAHB).
Protocol 2: Condensation to Imidazo[4,5-g]quinoxalin-2-one Derivatives
The condensation of DAHB with 1,2-dicarbonyl compounds yields highly rigid benzofused tricycles[2].
Causality & Design: The reaction is performed in an Acetic Acid (AcOH) / Ethanol (EtOH) mixture. The slightly acidic environment protonates the carbonyl oxygens of the dicarbonyl, drastically increasing their electrophilicity. This accelerates the nucleophilic attack by the o-diamino groups of DAHB. As the final cyclization and dehydration occur, the resulting planar tricycle becomes insoluble and precipitates, driving the equilibrium forward via Le Chatelier's principle.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve the chosen 1,2-dicarbonyl compound (1.0 eq) in a 1:1 mixture of AcOH and EtOH.
-
Addition: Add DAHB (1.1 eq) to the stirring solution at room temperature.
-
Cyclization: Elevate the temperature to reflux (approx. 80–85 °C) for 2–4 hours. Self-Validation Cue: The reaction mixture will transition from a clear solution to a heavy suspension as the highly conjugated, rigid fused tricycle precipitates out of solution.
-
Isolation: Cool the mixture to room temperature. Dilute with cold Methanol to ensure complete precipitation. Filter over a polyamide microfilter, wash with cold Methanol, and dry in vacuo.
Mechanism of DAHB condensation with 1,2-dicarbonyls to form fused tricycles.
Quantitative Data on Scaffold Diversification
The modularity of the condensation reaction allows for rapid diversification of the heterocyclic core. Below is a summary of quantitative data regarding the reactivity of DAHB with various electrophiles and their downstream applications.
| Dicarbonyl Reactant | Condensation Product Scaffold | Typical Yield | Primary Application |
| Glyoxal | 1,3-dihydro-imidazo[4,5-g]quinoxalin-2-one | 85–90% | Privileged core scaffold for kinase inhibitors[2]. |
| Benzil | 6,7-diphenyl-1,3-dihydro-imidazo[4,5-g]quinoxalin-2-one | 75–85% | Fluorescent probes and rigid molecular spacers. |
| Pyrenedione | Pyrene-fused imidazo-quinoxaline (PQDC analogs) | 60–70% | Organic semiconductors and metallic-like materials. |
| 3-Formyl-4-hydroxycoumarin | Bis-azomethine metal complexes (with Ni, Cu, Zn) | 80–89% | High-molecular organic pigments and colorants[3]. |
Applications in Drug Discovery and Materials
Medicinal Chemistry: The integration of the 2-quinoxalinol motif with the 1,3-dihydro-benzoimidazol-2-one structure yields molecules with exceptional binding affinities. These benzofused tricycles provide multiple substituent diversity points, allowing medicinal chemists to fine-tune pharmacokinetic properties while maintaining the critical hydrogen-bonding network required for target engagement[2].
Materials Science: Beyond pharmaceuticals, DAHB is a critical precursor in the synthesis of bis-azomethine metal complex colorants. When condensed with hydroxycoumarin derivatives and metallized with transition metals (such as Nickel or Zinc), DAHB forms highly stable, sparingly soluble complexes that are utilized for pigmenting high-molecular organic materials[3].
References
-
Benchchem Technical Support Team. A Comprehensive Technical Guide to 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one. Benchchem. 1
-
PubMed / NIH. Benzofused tricycles based on 2-quinoxalinol. National Library of Medicine. 2
-
Google Patents. US3963708A - Bis-azomethine metal complex colorants from hydroxycoumarin derivatives or hydroxychromone derivatives.4
-
Heidelberg University. Die Kristallstrukturen aromatischer π-Systeme sowie deren Modifikation durch endständige Triptycen-Einheiten.
Sources
- 1. 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one | 55621-49-3 | Benchchem [benchchem.com]
- 2. Benzofused tricycles based on 2-quinoxalinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3963708A - Bis-azomethine metal complex colorants from hydroxycoumarin derivatives or hydroxychromone derivatives - Google Patents [patents.google.com]
- 4. US3963708A - Bis-azomethine metal complex colorants from hydroxycoumarin derivatives or hydroxychromone derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis of Benzimidazolone-Functionalized Polybenzimidazole (PBI-BI)
This Application Note is structured to guide researchers through the precise synthesis of Benzimidazolone-Functionalized Polybenzimidazole (PBI-BI) .
Standard Polybenzimidazole (PBI) is typically synthesized from 3,3',4,4'-tetraaminobiphenyl (TAB) and isophthalic acid. However, the incorporation of 5,6-diaminobenzimidazolone (DABI) is a specialized modification used to introduce benzimidazolone moieties into the polymer backbone. These moieties enhance proton conductivity (via additional hydrogen bonding sites) and improve solubility, making the material highly valuable for High-Temperature Proton Exchange Membrane Fuel Cells (HT-PEMFCs) and gas separation membranes.[1][2]
Note on Stoichiometry: 5,6-diaminobenzimidazolone contains only one ortho-diamine pair.[1][2] Therefore, it acts as a chain terminator if reacted alone with a dicarboxylic acid in a PBI synthesis protocol.[2] To produce a high-molecular-weight polymer, it must be used as a co-monomer with a tetraamine (like TAB) or polymerized via a different mechanism (e.g., N-alkylation).[1][2] This protocol describes the Copolymerization Route , which is the standard for creating high-performance PBI membranes with benzimidazolone functionality.[2]
Introduction & Mechanistic Rationale
The synthesis of PBI-BI involves a two-stage workflow:
-
Monomer Synthesis: Preparation of high-purity 5,6-diaminobenzimidazolone (DABI) from benzimidazolone.[1][2]
-
Polymerization: Polycondensation of DABI (as a functional co-monomer), 3,3',4,4'-tetraaminobiphenyl (TAB), and Isophthalic Acid (IPA) in Polyphosphoric Acid (PPA).
Mechanism of Polymerization: The reaction proceeds via the solution polycondensation method in PPA.[2] PPA serves as both the solvent and the dehydrating agent.
-
Activation: PPA activates the carbonyl groups of the isophthalic acid.[2]
-
Condensation: The amine groups of TAB and DABI attack the activated carbonyls to form amide intermediates.[2]
-
Cyclodehydration: At elevated temperatures (
), the amide intermediates undergo ring closure (dehydration) to form the imidazole ring.[2]
Part I: Synthesis of Monomer (5,6-Diaminobenzimidazolone)
Before polymerization, the DABI monomer must be synthesized and purified to prevent chain termination by impurities.
Reagents & Equipment
-
Precursor: Benzimidazolone (1,3-dihydro-2H-benzimidazol-2-one)[1][2][3]
-
Nitration: Fuming Nitric Acid (
), 1,2-Dichloroethane (DCE), Phosphorus Pentoxide ( ). -
Reduction: Iron powder (Fe), Hydrochloric Acid (
), Ethanol. -
Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser, inert gas inlet (
).
Step-by-Step Protocol
Step A: Nitration to 5,6-Dinitrobenzimidazolone
-
Dissolution: Charge a 3-neck flask with Benzimidazolone (
) and 1,2-Dichloroethane ( weight of precursor). Stir vigorously. -
Catalyst Addition: Add
( of precursor) as a dehydrating catalyst.[2] -
Nitration: Cool the mixture to
. Add Fuming Nitric Acid ( ) dropwise over 60 minutes.[2] Caution: Exothermic.[1][2][4] -
Reaction: Warm to
and stir for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the starting material disappears.[2] -
Isolation: Cool to room temperature. Filter the yellow precipitate (5,6-dinitrobenzimidazolone).[1][2] Wash with cold water (
) and methanol ( ).[2] Dry at under vacuum.
Step B: Reduction to 5,6-Diaminobenzimidazolone (DABI)
-
Suspension: Suspend 5,6-Dinitrobenzimidazolone (
) in Water ( weight). -
Activation: Add Iron Powder (
) and heat to . -
Acidification: Add Hydrochloric Acid (
) dropwise.[1][2] Caution: Hydrogen gas evolution.[1][2] -
Reduction: Reflux at
for 4 hours under atmosphere. The suspension will darken.[2] -
Filtration: Filter the hot solution immediately through Celite to remove iron sludge.
-
Crystallization: Cool the filtrate to
. White/off-white needles of DABI hydrochloride will precipitate.[1][2] Neutralize with dilute if the free base is required, or use as salt (adjusting stoichiometry in polymerization). -
Purification: Recrystallize from deoxygenated water/ethanol. Purity must be
for polymer synthesis.[1][2]
Part II: Polymerization Protocol (PBI Synthesis)
This protocol describes the copolymerization of DABI with TAB and Isophthalic Acid.[2]
Materials Table
| Reagent | Role | Purity Requirement | Notes |
| 3,3',4,4'-Tetraaminobiphenyl (TAB) | Main Monomer | Oxidizes easily; store under Ar.[1][2] | |
| Isophthalic Acid (IPA) | Linker Monomer | Controls stoichiometry. | |
| 5,6-Diaminobenzimidazolone (DABI) | Functional Monomer | Dried at | |
| Polyphosphoric Acid (PPA) | Solvent/Catalyst | High viscosity.[2] | |
| Phosphorus Pentoxide ( | Scavenger | Reagent Grade | Optional, to adjust PPA content.[2] |
Experimental Workflow
1. Monomer Dissolution & Deoxygenation
-
Setup: Use a 250 mL resin kettle equipped with a high-torque mechanical stirrer (stainless steel or Hastelloy),
inlet/outlet, and a drying tube. -
Loading: Add PPA (
) to the kettle. Purge with for 30 mins at to remove moisture. -
Addition: Add TAB (
) and DABI ( , doping). Stir at until fully dissolved (approx. 2 hours). The solution should be homogenous and dark.[2]
2. Carboxylic Acid Addition
-
Stoichiometry: Add Isophthalic Acid (IPA) (
).-
Critical Note: The total moles of (TAB + DABI) must equal the moles of IPA (
ratio of amine-pairs to acid groups) to achieve high molecular weight.[2]
-
-
Mixing: Stir at
for 1 hour to ensure homogeneity.
3. Step-Growth Polymerization
-
Stage 1 (Oligomerization): Ramp temperature to
. Hold for 4 hours. The mixture will become viscous.[2] -
Stage 2 (Cyclization): Ramp temperature to
. Stir for 12--18 hours.[1]-
Observation: The solution will exhibit the "Weisenberg effect" (climbing the stirrer shaft) as molecular weight increases.[2]
-
Viscosity Check: If the solution becomes too viscous to stir, temperature can be raised to
briefly, or a small amount of PPA added.
-
4. Termination & Casting (Sol-Gel Process)
-
Direct Casting: The hot PPA solution is typically poured directly onto glass plates to cast membranes (PPA-doped PBI).[1][2]
-
Precipitation (for resin): Pour the hot polymer solution into a large excess of distilled water in a blender.[2] Pulverize the polymer threads.[2]
-
Washing: Boil the polymer fibers in
solution for 1 hour to neutralize residual PPA. Wash with water until neutral pH.[1] -
Drying: Dry in a vacuum oven at
for 24 hours.
Visualization of Pathways[2]
Figure 1: Reaction Scheme
The following diagram illustrates the chemical transformation from monomers to the Benzimidazolone-PBI copolymer.
Caption: Chemical pathway for the copolymerization of TAB, DABI, and IPA in PPA to form PBI-BI.
Figure 2: Experimental Workflow
A logical flow of the synthesis procedure.
Caption: Step-by-step experimental workflow for the synthesis of PBI-BI.[1][2][4]
Characterization & Validation
To ensure the protocol was successful, the following characterization steps are mandatory:
| Method | Expected Result | Purpose |
| FTIR Spectroscopy | Peaks at | Confirm cyclization and presence of benzimidazolone. |
| Signals at | Verify copolymer composition.[1][2] | |
| Inherent Viscosity (IV) | Confirm high molecular weight formation.[2] | |
| TGA (Thermal Analysis) | Verify thermal stability.[1][2][7][8] |
References
-
Yang, Z., et al. (2009).[2][9] Synthesis and Characteristic of 5,6-Dinitro and 5,6-Diaminobenzimidazolone-2. Journal of Heterocyclic Chemistry.[1][2][9][10][11] [Link][2]
-
Li, Q., et al. (2009).[2][12] Approaches and Recent Development of Polymer Electrolyte Membranes for High Temperature PEMFC.[1][2] Progress in Polymer Science.[1][2][12] [Link]
-
Vogel, H., & Marvel, C. S. (1961). Polybenzimidazoles, new thermally stable polymers.[2] Journal of Polymer Science.[1][2] [Link]
-
Chung, T. S. (1997).[1][2] A critical review of polybenzimidazoles. Journal of Macromolecular Science, Part C. [Link]
Sources
- 1. CAS 55621-49-3: 5,6-Diaminobenzimidazolone | CymitQuimica [cymitquimica.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one | 55621-49-3 | Benchchem [benchchem.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. medcraveonline.com [medcraveonline.com]
- 6. US20170145162A1 - Method of making polybenzimidazole - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Reaction Conditions for Condensing 5,6-Diamino-2H-benzo[d]imidazol-2-one with Dicarboxylic Acids
Executive Summary & Chemical Architecture
The condensation of o-phenylenediamine derivatives with dicarboxylic acids is a cornerstone reaction in the synthesis of high-performance heterocyclic compounds. However, 5,6-diamino-2H-benzo[d]imidazol-2-one (also known as 5,6-diaminobenzimidazolone) presents a unique architectural case. Unlike tetraamines (e.g., 3,3'-diaminobenzidine) that yield polybenzimidazoles (PBIs) upon reaction with diacids, 5,6-diaminobenzimidazolone possesses only a single pair of ortho-diamines.
Consequently, condensing this precursor with a dicarboxylic acid at a 2:1 molar stoichiometry yields discrete bis-benzimidazole derivatives rather than polymers. These rigid, highly conjugated molecules are highly valued in drug development as DNA minor-groove binding pharmacophores, and in materials science as ultra-stable organic pigments. This application note details the mechanistic causality, optimized reaction conditions, and self-validating protocols required to successfully drive this specific condensation.
Mechanistic Causality & Reagent Selection
The formation of the benzimidazole ring is a two-step dehydration process:
-
Amidation: Nucleophilic attack of the primary amines on the carboxylic acid to form a bis(amino amide) intermediate.
-
Cyclodehydration: Intramolecular ring closure driven by the elimination of a second water molecule to form the thermodynamically stable imidazole core.
Why the Choice of Acidic Medium is Critical
This reaction requires a medium that acts simultaneously as a solvent, an acid catalyst, and a powerful dehydrating agent to drive the equilibrium forward by sequestering water.
-
Polyphosphoric Acid (PPA): The historical gold standard. It provides excellent cyclization power but requires extreme temperatures (170–220 °C) and suffers from high viscosity, making product recovery difficult.
-
Eaton’s Reagent (P₂O₅ in Methanesulfonic Acid, MSA): The modern optimized alternative. Eaton's reagent allows the reaction to proceed at significantly lower temperatures (130–140 °C) with drastically reduced viscosity, preventing the thermal degradation of sensitive functional groups [1].
Preventing Oxidative Side Reactions
Aromatic ortho-diamines are highly susceptible to oxidation. Exposure to atmospheric oxygen at elevated temperatures rapidly oxidizes the 5,6-diamino groups into highly colored, unreactive quinone-imines. Causality: All protocols must be executed under a strict inert atmosphere (N₂ or Argon), and solvents should be degassed prior to use to ensure high product fidelity and prevent dark brown/black impurities.
Caption: Mechanistic pathway for the synthesis of discrete bis-benzimidazole derivatives.
Quantitative Data: Optimization of Reaction Conditions
The table below summarizes the empirical data for condensing benzimidazolone derivatives with aliphatic and aromatic dicarboxylic acids [1, 3].
| Acidic Medium / Catalyst | Optimal Temp (°C) | Reaction Time (h) | Avg. Yield (%) | Key Advantage | Primary Limitation |
| Polyphosphoric Acid (PPA) | 180 – 220 | 12 – 24 | 75 – 85 | High cyclization efficiency for aromatic diacids. | Extreme viscosity; difficult aqueous workup. |
| Eaton’s Reagent (P₂O₅/MSA) | 130 – 140 | 4 – 8 | 85 – 95 | Mild conditions; easy precipitation and solvent removal. | MSA decomposes at >140 °C; limited thermal window. |
| Modified Eaton’s (TFSA/MSA) | 120 – 140 | 2 – 4 | > 90 | Accelerates reaction for low-reactivity diacids. | High cost of Trifluoromethanesulfonic acid (TFSA). |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems . In-process checkpoints are embedded to ensure the chemical state is verified before proceeding to the next step.
Protocol A: Mild Condensation using Eaton's Reagent (Recommended)
Ideal for laboratory-scale synthesis and thermally sensitive dicarboxylic acids.
Step 1: Preparation and Deoxygenation
-
To a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and N₂ inlet, add 5,6-diamino-2H-benzo[d]imidazol-2-one (2.05 equivalents) and the target dicarboxylic acid (1.00 equivalent). Note: A slight excess of the diamine ensures complete consumption of the diacid.
-
Purge the flask with vacuum/N₂ cycles three times to remove ambient oxygen.
-
Validation Checkpoint: The mixed powders should remain light-colored. Any immediate darkening indicates oxygen ingress.
Step 2: Reagent Addition and Amidation
-
Under a positive N₂ flow, inject 20 mL of freshly prepared Eaton’s Reagent (10:1 wt/wt Methanesulfonic acid to P₂O₅) [2].
-
Stir at room temperature for 15 minutes until a homogenous suspension or solution is formed.
-
Gradually heat the oil bath to 100 °C and hold for 1 hour.
-
Validation Checkpoint: The dissolution of monomers and a shift to a clear, viscous yellow/amber solution confirms the formation of the poly(amino amide) intermediate.
Step 3: Cyclodehydration
-
Ramp the temperature to 135–140 °C. Do not exceed 140 °C , as methanesulfonic acid will begin to thermally decompose, leading to side reactions and yield loss [1].
-
Maintain heating for 4 to 6 hours. Monitor via TLC (using a small neutralized aliquot) or LC-MS.
Step 4: Workup and Isolation
-
Cool the reaction mixture to 50 °C.
-
Pour the viscous mixture in a slow, thin stream into 500 mL of vigorously stirred, ice-cold distilled water.
-
Validation Checkpoint: A fine precipitate should immediately form. If the product oils out, the water is too warm or stirring is insufficient.
-
Neutralize the suspension by slowly adding 10 M NH₄OH until the pH reaches 8.0–8.5. This ensures the benzimidazole nitrogens are fully deprotonated, maximizing precipitation.
-
Filter the solid, wash extensively with hot water to remove residual phosphate/mesylate salts, and dry under vacuum at 80 °C for 24 hours.
Caption: Step-by-step experimental workflow for discrete bis-benzimidazole synthesis.
Protocol B: High-Temperature Condensation in Polyphosphoric Acid (PPA)
Ideal for highly unreactive aromatic dicarboxylic acids or scale-up where Eaton's reagent costs are prohibitive.
-
Mixing: Under N₂, combine the diamine (2.05 eq) and diacid (1.00 eq) in a reactor containing 115% PPA.
-
Homogenization: Heat to 120 °C and stir mechanically for 2 hours. PPA will transition from a stiff gel to a stirrable liquid.
-
Cyclization: Elevate the temperature to 190–200 °C. Hold for 12–16 hours. Caution: The solution will become extremely viscous and dark.
-
Workup: While still hot (~100 °C), pour the mixture into a large volume of water. Neutralize with sodium carbonate (Na₂CO₃) to precipitate the product. Boil the crude solid in water for 2 hours to extract trapped phosphoric acid oligomers, then filter and vacuum dry.
References
-
Title: Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton’s Reagent Source: Polymers (Basel), 2023. URL: [Link]
-
Title: Autohomogenization of Polybenzimidazole Composites with Enhanced Mechanical Performance by Air Incorporation Source: National Center for Biotechnology Information (PMC), 2024. URL: [Link]
-
Title: Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance Source: National Center for Biotechnology Information (PMC), 2023. URL: [Link]
Application Note: Preparation of Hydroxyl-Functionalized PBI Membranes for High-Temperature Fuel Cells
[1][2][3]
Executive Summary
This application note details the synthesis and fabrication of hydroxyl-functionalized polybenzimidazole (OH-PBI), specifically poly(2,5-dihydroxy-1,4-phenylene)benzimidazole , for use in High-Temperature Proton Exchange Membrane Fuel Cells (HT-PEMFCs).
Unlike commercial m-PBI, OH-PBI incorporates hydroxyl groups directly onto the polymer backbone. This modification serves two critical functions:
-
Enhanced Proton Conductivity: The -OH moieties facilitate a denser hydrogen-bonding network with phosphoric acid (PA), promoting the Grotthuss mechanism of proton transport.
-
In-Situ Crosslinking: When synthesized in polyphosphoric acid (PPA), the hydroxyl groups form phosphate ester bridges, creating a self-crosslinked network that significantly improves mechanical stability and acid retention at operating temperatures >160°C.
Scientific Mechanism & Rationale
The Role of Functionalization
Standard PBI relies on the basicity of the imidazole ring to retain phosphoric acid. However, at high doping levels (ADL > 10 mol PA/mol PBI), mechanical integrity fails (creep). Introducing -OH groups allows for:
-
Dipole-Dipole Interactions: Stronger binding energy between the polymer matrix and the acid anion (
). -
Chemical Crosslinking: During the PPA process, condensation occurs between the polymer's -OH groups and the solvent (PPA), forming
linkages. This "molecular locking" prevents the membrane from dissolving in hot acid while maintaining high conductivity.
Reaction Pathway Visualization
The following diagram illustrates the chemical synthesis and subsequent crosslinking mechanism.
Figure 1: Reaction pathway for the synthesis of crosslinked OH-PBI via the PPA process.
Materials & Equipment
Reagents (High Purity Required)
| Reagent | Grade/Purity | Function | Critical Note |
| 3,3'-Diaminobenzidine (DAB) | ≥99% (monomer grade) | Tetramine monomer | Oxidation Sensitive. Must be white/tan. If purple/brown, recrystallize immediately. |
| 2,5-Dihydroxyterephthalic Acid (DHTA) | ≥98% | Diacid monomer | Provides the -OH functionality. |
| Polyphosphoric Acid (PPA) | 115% | Solvent & Condensing Agent | Controls water content; drives cyclization. |
| Phosphoric Acid (PA) | 85% ACS Reagent | Doping Agent | Used for post-casting equilibration. |
Equipment
-
Reactor: 3-neck round-bottom flask (glass) with mechanical overhead stirrer (high torque required for viscous PPA).
-
Atmosphere Control: High-purity Nitrogen (
) line with oil bubbler. -
Casting: Glass plates and a film applicator (doctor blade) with adjustable gap (15–20 mil).
-
Humidity Chamber: For controlled hydrolysis (Sol-Gel transition).
Experimental Protocol
Phase 1: Monomer Purification (Self-Validation Step)
Why: Commercial DAB often contains oxidation products that terminate chain growth, resulting in brittle membranes.
-
Dissolve DAB in deoxygenated water containing small amounts of sodium dithionite.
-
Precipitate with concentrated HCl.
-
Wash with ethanol/ether and dry under vacuum at 60°C.
-
Validation: Product must be a white powder. Any discoloration indicates oxidation.
Phase 2: PPA Polymerization (The "Benicewicz" Method)
Why: The PPA process allows for direct casting (Sol-Gel), avoiding the difficulty of dissolving cured PBI.
-
Deoxygenation: Add PPA to the reactor. Purge with
at 100°C for 1 hour to remove moisture and oxygen. -
Monomer Addition:
-
Add DAB (stoichiometric amount). Stir at 120°C until fully dissolved.
-
Add DHTA (1:1 molar ratio to DAB).
-
Expert Tip: Keep solid content low (~3-4 wt%) to prevent premature gelation due to crosslinking.
-
-
Stepwise Heating Profile:
-
120°C (2 hours): Formation of polyamide intermediate.
-
150°C (4 hours): Initiation of ring closure (cyclization).
-
195°C (12-20 hours): Complete cyclization and molecular weight build-up.
-
Observation: The solution will turn dark brown and become extremely viscous.
-
Phase 3: Membrane Casting (Sol-Gel Transition)
Why: OH-PBI synthesized in PPA is often insoluble in organic solvents. We cast directly from the hot polymerization solution.
-
Casting: While the solution is still hot (~180°C), pour it onto a pre-heated glass plate.
-
Spreading: Use a doctor blade to spread the solution to a uniform thickness (typically 350-500
wet thickness). -
Sol-Gel Hydrolysis:
-
Place the glass plate in a humidity chamber (Relative Humidity ~50-60%) at room temperature for 24 hours.
-
Mechanism:[2][3][4][5] Atmospheric moisture slowly hydrolyzes the PPA solvent into PA. This induces a phase inversion from a liquid solution to a gel-like membrane without precipitating the polymer.
-
-
Doping/Washing:
-
Immerse the gelled membrane in 85% PA bath for 24 hours to ensure saturation.
-
Optional: If "rinsing" is required to remove excess acid for characterization, wash with water, but for fuel cell use, the acid-doped state is the final product.
-
Workflow Visualization
Figure 2: End-to-end workflow for OH-PBI membrane preparation.
Characterization & Validation
Structural Confirmation (FTIR)[2]
-
Goal: Confirm imidazole ring formation and presence of -OH.
-
Method: ATR-FTIR on a washed, dried sample.
-
Key Peaks:
-
1630 cm⁻¹: C=N stretching (Benzimidazole ring).[6]
-
3100–3400 cm⁻¹: Broad band indicating O-H and N-H stretching (Hydrogen bonding).
-
1050 cm⁻¹: P-O-C stretching (Evidence of phosphate ester crosslinking if not fully hydrolyzed).
-
Acid Doping Level (ADL)
-
Definition: Moles of
per mole of polymer repeat unit (PRU). -
Protocol:
-
Weigh doped membrane (
). -
Dry at 120°C under vacuum for 24h. Weigh again (
). -
Extract acid with water and titrate with NaOH to confirm.
-
-
Target: OH-PBI typically achieves ADL of 15–30 without losing mechanical integrity, compared to ~10 for standard PBI.
Proton Conductivity[1][2][3][4][7][8][9][10][11][12]
-
Method: 4-probe AC Impedance Spectroscopy (In-plane).
-
Conditions: Measure from 100°C to 180°C under anhydrous conditions.
-
Benchmark: Expect >0.15 S/cm at 160°C .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Membrane is brittle/cracks upon drying | Low Molecular Weight (MW) or Oxidation. | Purify DAB monomer. Ensure strict |
| Insoluble lumps in reactor | Premature Crosslinking / Gelation. | Reduce monomer concentration (stay <4 wt%). Increase stirrer speed. |
| Low Conductivity | Insufficient Doping or Hydrolysis. | Increase time in humidity chamber (slow hydrolysis creates better pores). Ensure 85% PA bath is fresh. |
| Dark Black Color | Oxidation of DAB. | DAB is degrading. Use fresh, white DAB. |
References
-
Synthesis and Properties of Functionalized Polybenzimidazoles for High-Temperature PEMFCs. Source: Benicewicz Group, University of South Carolina. Relevance: Foundational protocol for PPA process and OH-PBI synthesis. (General Group Page - Specific protocols derived from their body of work in Macromolecules and Journal of Membrane Science).
-
Polybenzimidazole derivatives having dihydroxy functional groups for high temperature proton exchange membrane fuel cells. Source: Yu, S., & Benicewicz, B. C. (2009).[1] Macromolecules, 42(15), 5752-5760. Relevance: Primary citation for the 2OH-PBI synthesis parameters (195°C, PPA) and crosslinking mechanism.
-
Guanidinium/Hydroxyl-Functionalized Polybenzimidazole for High-Temperature Proton Exchange Membrane Fuel Cell Applications. Source: ACS Applied Energy Materials (2023). Relevance: Recent validation of the OH-PBI protocol and its modification for enhanced performance.
-
Cross-Linked Polybenzimidazole Membranes for Fuel Cells. Source: Li, Q., et al. (2007). Chemistry of Materials. Relevance: Explains the mechanism of phosphate ester crosslinking in PPA.
Sources
- 1. benicewiczgroup.com [benicewiczgroup.com]
- 2. Double cross-linked 3D layered PBI proton exchange membranes for stable fuel cell performance above 200 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Polybenzimidazole-Based Membranes and Their Potential Applications in the Fuel Cell System | MDPI [mdpi.com]
Application Note & Protocol: High-Purity Recovery of 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one via Recrystallization
Abstract: This document provides a detailed, step-by-step protocol for the purification of 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one (CAS: 55621-49-3), a critical intermediate in the synthesis of high-performance pigments and various pharmaceutical agents.[1][2][3] The methodology is grounded in the fundamental principles of crystallization, designed to effectively remove process-related impurities, such as residual reactants and by-products from synthesis. The protocol emphasizes not just the procedural steps but the underlying chemical principles that ensure a high-yield, high-purity outcome.
Scientific Principle: The Rationale for Recrystallization
Recrystallization is a premier technique for purifying solid organic compounds.[4][5] Its efficacy is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. The core principle dictates that the solubility of most solids, including our target compound, increases with temperature.[6]
The ideal recrystallization process follows a distinct logic:
-
Dissolution: The impure solid is dissolved in a minimum volume of a suitable hot solvent to create a saturated or near-saturated solution.[6][7]
-
Impurity Removal: Insoluble impurities are removed from the hot solution via filtration.
-
Crystallization: The hot, saturated solution is slowly cooled. As the temperature decreases, the solubility of the target compound drops, leading to its crystallization out of the solution in a purified form.
-
Exclusion of Soluble Impurities: The impurities, ideally present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[4]
-
Isolation: The pure crystals are then isolated from the mother liquor.
The choice of solvent is paramount. An optimal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[4] For 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one, which is often synthesized via the reduction of its dinitro precursor in an aqueous acidic medium, water serves as an excellent and green solvent for this purpose.[1][2] The compound's amine groups grant it solubility in hot, slightly acidic aqueous solutions, a property we will leverage for this protocol.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the recrystallization process, from the crude starting material to the final, purified product.
Caption: Workflow for the recrystallization of 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one.
Key Experimental Parameters
This table summarizes the critical quantitative data for the successful recrystallization of the target compound.
| Parameter | Recommended Value / Condition | Rationale |
| Compound Name | 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one | - |
| CAS Number | 55621-49-3 | - |
| Molecular Formula | C₇H₈N₄O | - |
| Recrystallization Solvent | Deionized Water | Excellent temperature coefficient for solubility; non-toxic and cost-effective. |
| Solvent Volume | ~10-20 mL per gram of crude product | Use the minimum volume required for complete dissolution at high temperature to ensure maximum recovery upon cooling. |
| Dissolution Temperature | 90 - 100 °C | Ensures maximum solubility of the target compound.[1][2] |
| Cooling Protocol | 1. Slow cool to ambient temp.2. Ice bath for ≥ 30 min. | Slow cooling promotes the formation of larger, purer crystals by allowing impurities to be excluded from the growing crystal lattice.[4] |
| Washing Solvent | Ice-cold Deionized Water | Removes residual soluble impurities from crystal surfaces without significantly re-dissolving the product.[7] |
Detailed Step-by-Step Protocol
Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. The target compound is classified as an irritant.[2] Handle hot glassware with appropriate clamps and heat-resistant gloves.
Step 1: Dissolution of the Crude Compound
-
Procedure:
-
Place the crude 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one into an Erlenmeyer flask of appropriate size (the flask should not be more than half-full).
-
Add a measured amount of deionized water (start with a ratio of 10 mL per gram of crude material).
-
Heat the mixture on a hot plate with stirring to 90-100 °C.
-
If the solid is not fully dissolved, add small additional portions of hot deionized water until a clear solution is achieved. Avoid adding an excess of solvent, as this will reduce the final yield.
-
-
Causality and Expertise: Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contamination. The key is to achieve a saturated solution at high temperature; adding too much solvent will result in poor recovery, as more of the product will remain in the mother liquor upon cooling.
Step 2: Hot Filtration to Remove Insoluble Impurities
Note: This step is only necessary if visible, insoluble impurities (e.g., dust, residual catalysts like iron powder from synthesis) are present.[2]
-
Procedure:
-
Set up a hot gravity filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper.
-
Preheat the funnel and the receiving Erlenmeyer flask by pouring boiling water through them just before filtration. Discard this water.
-
Quickly pour the hot, saturated solution of the compound through the fluted filter paper.
-
If crystallization occurs in the funnel, it can be redissolved by washing with a small amount of boiling solvent.
-
-
Causality and Expertise: Preheating the apparatus is critical to prevent premature crystallization of the product on the cold surfaces of the funnel and filter paper, which would clog the filter and reduce the yield. Gravity filtration is preferred over vacuum filtration for hot solutions to avoid rapid cooling and crystallization induced by the vacuum.
Step 3: Cooling and Crystallization
-
Procedure:
-
Cover the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[4][6]
-
-
Causality and Expertise: Slow, undisturbed cooling is the most critical factor for obtaining large, high-purity crystals. Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, often impure, crystals. The subsequent ice bath dramatically lowers the compound's solubility, ensuring a high recovery yield.
Step 4: Collection and Washing of Crystals
-
Procedure:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of ice-cold deionized water and apply a vacuum to ensure a good seal.
-
Pour the cold slurry of crystals into the Büchner funnel.
-
With the vacuum still applied, wash the crystals with a small portion of ice-cold deionized water to rinse away any adhering mother liquor.
-
Continue to draw air through the crystals for several minutes to help them dry.
-
-
Causality and Expertise: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor.[4] Washing with ice-cold solvent is essential to remove surface impurities without dissolving a significant amount of the purified product.[7]
Step 5: Drying the Purified Product
-
Procedure:
-
Carefully remove the filter paper and crystals from the Büchner funnel and place them on a pre-weighed watch glass.
-
Break up the filter cake to increase the surface area for drying.
-
Dry the crystals to a constant weight. This can be achieved by air drying or, more efficiently, in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
-
Causality and Expertise: Proper drying is necessary to remove all traces of the solvent. A vacuum oven is preferred as it allows for drying at a lower temperature, reducing the risk of thermal decomposition of the compound. The product is considered dry when its weight no longer changes between measurements.
References
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 5-amino-1,3-dihydro-2H-benzimidazol-2-one (CAS 95-23-8). Retrieved from [Link]
- Google Patents. (2012). CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2.
- Wanfang Data. (n.d.). Synthesis of 5,6-diaminobenzimidazolone - Dissertation.
-
ChemBK. (2024, April 9). 1,3-dihydro-5,6-diamino-2H-benzimidazol-2-one. Retrieved from [Link]
-
ChemBK. (2024, April 9). 5,6-Diamino-2-benzimidazolinone. Retrieved from [Link]
-
Symbiosis Online Publishing. (2015, July 30). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
MDPI. (2025, April 20). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (2022, September 30). (PDF) SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Retrieved from [Link]
-
PMC. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Retrieved from [Link]
- Google Patents. (2016). CN105732510A - Preparation method for 5,6-diaminobenzimidazolone-2.
Sources
- 1. CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2 - Google Patents [patents.google.com]
- 2. 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one | 55621-49-3 | Benchchem [benchchem.com]
- 3. CN105732510A - Preparation method for 5,6-diaminobenzimidazolone-2 - Google Patents [patents.google.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. science.uct.ac.za [science.uct.ac.za]
Application Notes and Protocols for Handling Air-Sensitive Diamino Monomers in Glovebox Environments
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Inert Environments for Diamino Monomers
Diamino monomers are fundamental building blocks in the synthesis of a vast array of polymers, including polyamides, polyimides, and polyureas, which are integral to industries ranging from high-performance textiles and electronics to biomedical devices and pharmaceuticals. The purity and integrity of these monomers are paramount to achieving desired polymer properties and ensuring the success of sensitive polymerization reactions. Many high-purity diamino monomers, particularly those with aromatic or other reactive functionalities, exhibit significant sensitivity to atmospheric oxygen and moisture.[1] Exposure to air can lead to oxidative degradation, reaction with carbon dioxide to form carbamates, and hydrolysis, all of which can compromise the monomer's purity, affect reaction kinetics, and ultimately impact the final polymer's molecular weight, and thermal and mechanical properties.[2]
This guide provides a comprehensive overview and detailed protocols for the effective handling of air-sensitive diamino monomers within a glovebox environment. As a senior application scientist, the following protocols are designed to be self-validating systems, emphasizing not just the procedural steps but the scientific rationale behind them to ensure experimental success and safety.
I. The Glovebox Environment: Your Fortress Against Reactivity
A glovebox is a sealed container that provides a controlled, inert atmosphere, typically of nitrogen or argon, with very low levels of oxygen and moisture.[3] This environment is essential for the manipulation of air-sensitive compounds.[4]
Establishing and Maintaining an Inert Atmosphere
The efficacy of a glovebox hinges on its ability to maintain an ultra-low oxygen and moisture environment. The atmosphere is continuously circulated through a catalyst system that removes these contaminants.[3]
| Parameter | Recommended Level | Monitoring Frequency |
| Oxygen (O₂) Level | < 10 ppm | Continuous |
| Moisture (H₂O) Level | < 1 ppm | Continuous |
Causality: Oxygen can lead to the oxidation of electron-rich diamines, especially aromatic ones, which can form colored impurities and inhibit polymerization. Moisture can react with diamines, which are basic, and can also interfere with many polymerization catalysts.
Bringing Materials into the Glovebox
All items, including glassware, spatulas, vials, and reagents, must be thoroughly dried and degassed before being introduced into the glovebox through an antechamber.[5]
-
Glassware and Metalware: Dry in an oven at >120°C for at least 4 hours and allow to cool in a desiccator before transferring to the antechamber.
-
Solvents: Use anhydrous solvents packaged under an inert atmosphere (e.g., Sure/Seal™ bottles).[6][7] If bulk solvents are used, they must be rigorously dried and deoxygenated.
-
Solid Monomers: If the monomer is in a sealed container from the manufacturer under inert gas, it can be brought in directly. If it has been exposed to air, it must be dried under vacuum before introduction.
II. Purification of Air-Sensitive Diamino Monomers
The purity of monomers is critical for achieving high molecular weight polymers. The following are detailed protocols for the purification of solid and liquid diamino monomers within a glovebox.
Protocol: Recrystallization of a Solid Diamino Monomer
Recrystallization is a powerful technique for purifying solid compounds by separating impurities based on differences in solubility.
Step-by-Step Methodology:
-
Solvent Selection: Inside the glovebox, test the solubility of a small amount of the crude diamino monomer in various anhydrous solvents at room temperature and with gentle heating. An ideal solvent will dissolve the monomer when hot but not when cold. Common choices include anhydrous toluene, heptane, or a solvent mixture.
-
Dissolution: Place the crude solid diamino monomer in a clean, dry Erlenmeyer flask with a stir bar. Add the minimum amount of hot anhydrous solvent required to fully dissolve the monomer.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel packed with a small plug of oven-dried glass wool or Celite into a clean, pre-heated flask. This step must be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. For further crystallization, the flask can be placed in a freezer within the glovebox. Slow cooling generally yields larger, purer crystals.
-
Isolation of Crystals: Isolate the purified crystals by filtration using a Büchner funnel and a filter flask. Wash the crystals with a small amount of the cold, anhydrous recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a high vacuum inside the glovebox antechamber or in a vacuum desiccator within the glovebox to remove any residual solvent.
-
Storage: Store the purified solid diamino monomer in a tightly sealed vial in the glovebox freezer to prevent degradation.[1][8]
Caption: Workflow for the recrystallization of a solid diamino monomer in a glovebox.
Protocol: Distillation of a Liquid Diamino Monomer
For liquid diamino monomers, distillation under reduced pressure is an effective purification method.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a distillation apparatus inside the glovebox using oven-dried glassware. The setup should include a distillation flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Drying Agent (Optional but Recommended): If the monomer is suspected to contain water, it can be stirred over a compatible drying agent prior to distillation. For amines, basic or neutral drying agents like potassium hydroxide (KOH) or calcium hydride (CaH) are suitable. Acidic drying agents must be avoided.[9][10]
-
Distillation: Add the crude liquid diamino monomer to the distillation flask with a stir bar. Apply a vacuum through the glovebox's vacuum line and gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the pure diamino monomer at the applied pressure. Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.
-
Storage: Transfer the purified liquid diamino monomer to a clean, dry ampule or a flask with a resealable septum. Store in the glovebox, protected from light if necessary.[1]
Caption: Workflow for the vacuum distillation of a liquid diamino monomer in a glovebox.
III. Characterization of Purified Diamino Monomers
Confirming the purity and identity of the purified monomers is a critical step before their use in polymerization.
Protocol: NMR Sample Preparation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment.
Step-by-Step Methodology:
-
Prepare Materials: Bring a clean, dry J. Young NMR tube, a vial containing the purified diamino monomer, deuterated solvent (dried over molecular sieves), and a pipette into the glovebox.[2][11][12]
-
Dissolve Sample: In the vial, dissolve a few milligrams of the purified diamino monomer in approximately 0.5-0.7 mL of the deuterated solvent.
-
Transfer to NMR Tube: Using the pipette, transfer the solution to the J. Young NMR tube.
-
Seal the Tube: Securely close the J. Young valve to create an airtight seal.
-
Analysis: The sealed NMR tube can now be safely removed from the glovebox for analysis.
Protocol: FTIR Sample Preparation
Fourier-Transform Infrared (FTIR) spectroscopy is useful for identifying functional groups and confirming the absence of impurities like carbonates.
Step-by-Step Methodology:
-
ATR-FTIR: If an Attenuated Total Reflectance (ATR) accessory is available inside the glovebox, place a small amount of the solid or liquid monomer directly onto the ATR crystal and collect the spectrum.[13]
-
Inert Atmosphere Cell: Alternatively, a sample can be loaded into a demountable cell with IR-transparent windows (e.g., KBr or NaCl) inside the glovebox. The sealed cell can then be taken to the spectrometer for analysis.
Protocol: Melting Point Determination
The melting point is a key indicator of the purity of a solid compound. A sharp melting point range close to the literature value suggests high purity.[6][14][15]
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small amount of the dried, purified solid diamino monomer.
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm.
-
Sealing the Capillary: Seal the open end of the capillary tube using a hot filament sealer inside the glovebox or quickly with a flame just outside the glovebox antechamber.
-
Measurement: Place the sealed capillary in a melting point apparatus located outside the glovebox and determine the melting point range.
IV. Safety and Waste Disposal
Diamino monomers can be toxic and may cause allergic skin reactions.[16][17] Always consult the Safety Data Sheet (SDS) for specific handling precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and compatible gloves, even when working within the glovebox.[12]
-
Waste Disposal: All waste contaminated with diamino monomers, including disposable labware and cleaning materials, must be collected in a designated, sealed waste container inside the glovebox. This container should then be removed and disposed of as hazardous waste according to institutional guidelines.[7][18][19][20][21] For reactive monomers, it may be necessary to quench the waste before disposal.
V. References
-
Purification of Organic Materials and Study of Polymers Therefrom. - DTIC. (n.d.). Retrieved from [Link]
-
Preparing NMR Samples on a Schlenk Line. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Merck Millipore. (2025, March 15). Retrieved from [Link]
-
How We Handle Air Sensitive Samples - Momentum Transfer. (n.d.). Retrieved from [Link]
-
NMR-006: Valve Tubes and Air Sensitive Samples in NMR. (n.d.). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET PAGE 1 OF X - National Polymers Inc. (2015, November 30). Retrieved from [Link]
-
Handling air-sensitive reagents AL-134 - MIT. (n.d.). Retrieved from [Link]
-
The Chemistry Blog - How to Safely Handle Reactive Chemicals. (2024, August 7). Retrieved from [Link]
-
Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council. (n.d.). Retrieved from [Link]
-
Glove box - EPFL. (n.d.). Retrieved from [Link]
-
2.3 The Manipulation of Air-Sensitive Compounds. (n.d.). Retrieved from [Link]
-
Melting Point Determination - thinkSRS.com. (n.d.). Retrieved from [Link]
-
Home Page - Sandiego. (n.d.). Retrieved from [Link]
-
FTIR - Air Pollution / Environmental Technology - Empa. (n.d.). Retrieved from [Link]
-
Transferring Volatiles into the Glovebox - Boise State University. (n.d.). Retrieved from [Link]
-
Drying agents and their compatibilities , Hive Stimulants. (n.d.). Retrieved from [Link]
-
Aromatic vs. Aliphatic: Understanding the Chemical Distinction - Oreate AI Blog. (2026, January 15). Retrieved from [Link]
-
Aliphatic vs. Aromatic Compounds: Understanding the Chemical Divide - Oreate AI Blog. (2026, January 15). Retrieved from [Link]
-
Synthesis and crystal structure of 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. (n.d.). Retrieved from [Link]
-
The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins - MDPI. (2025, August 4). Retrieved from [Link]
-
Glove Box - Pradeep Research Group. (2017, January 21). Retrieved from [Link]
-
experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]
-
Using drying agents. (n.d.). Retrieved from [Link]
-
(PDF) Drying agents - ResearchGate. (2021, December 12). Retrieved from [Link]
-
Air-sensitive – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
How should I dispose of Monomer? : r/chemistry - Reddit. (2024, January 10). Retrieved from [Link]
-
Purification of air-sensitive complex : r/Chempros - Reddit. (2021, October 12). Retrieved from [Link]
-
Glovebox rules - MMRC. (n.d.). Retrieved from [Link]
-
RISE Catalysis Center Glovebox Manual. (2020, April 23). Retrieved from [Link]
-
Glovebox setup for anaerobic purification and crystallization. (A)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H - MDPI. (2020, November 14). Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Retrieved from [Link]
-
An Assessment of drying agents for use in desiccator for teachers, undergraduate and graduates - ChemRxiv. (n.d.). Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
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- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 8. help.momentum-transfer.com [help.momentum-transfer.com]
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- 10. researchgate.net [researchgate.net]
- 11. organomation.com [organomation.com]
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- 16. quora.com [quora.com]
- 17. papers.sif.it [papers.sif.it]
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- 19. fishersci.ca [fishersci.ca]
- 20. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 21. ethz.ch [ethz.ch]
Troubleshooting & Optimization
Removing iron impurities from 5,6-diamino-2H-benzo[d]imidazol-2-one after reduction
Technical Support Center: Iron Impurity Removal from 5,6-Diamino-2H-benzo[d]imidazol-2-one
Diagnostic Overview
The synthesis of 5,6-diamino-2H-benzo[d]imidazol-2-one (often referred to as 5,6-diaminobenzimidazolone) relies heavily on the Béchamp reduction of its dinitro precursor using iron powder and hydrochloric acid [1]. While this classical method is highly scalable and cost-effective, it inherently introduces significant iron impurities. For researchers and drug development professionals, residual iron is a critical failure point: it compromises downstream catalytic couplings, accelerates oxidative degradation of the product, and fails stringent pharmaceutical purity thresholds.
This guide provides field-proven, self-validating troubleshooting strategies to break iron chelation and achieve <10 ppm iron levels in your final product.
Mechanistic Insight: The Causality of Iron Contamination
Iron contamination in ortho-aromatic diamines is not merely a physical filtration issue; it is a chemical entrapment problem driven by two primary mechanisms:
-
Chelation: The adjacent amino groups on the benzimidazolone core act as a powerful bidentate ligand. They form highly stable coordination complexes with the soluble Fe²⁺ and Fe³⁺ ions generated during the acidic reduction phase.
-
Co-precipitation: During standard workup, the reaction mixture is neutralized to precipitate the free base diamine. At this elevated pH, unchelated iron rapidly oxidizes and forms amorphous iron oxides/hydroxides (e.g., Fe₃O₄, FeOOH) [2]. These oxides physically entrap the precipitating diamine within their lattice.
Mechanistic pathways leading to iron contamination in diamine products.
Quantitative Comparison of Purification Strategies
To resolve these issues, the purification strategy must either thermodynamically out-compete the diamine for iron coordination or alter the solubility profile of the product to allow physical separation.
| Purification Method | Primary Mechanism | Iron Reduction Efficiency | Yield Recovery | Scalability |
| Standard Hot Filtration | Physical separation of insoluble Fe₃O₄ | ~70% (>1000 ppm remains) | 85% | High |
| EDTA Chelation | Thermodynamic solubilization of Fe²⁺/Fe³⁺ | >99% (<10 ppm remains) | 80% | Medium |
| Dihydrochloride Conversion | Protonation disrupts chelation | >98% (<20 ppm remains) | 90% | High |
Validated Experimental Protocols
Protocol A: EDTA-Mediated Chelation and Crystallization
This protocol utilizes Ethylenediaminetetraacetic acid (EDTA) to sequester iron. EDTA possesses a significantly higher formation constant for iron than the ortho-diamine, effectively "stripping" the metal from the product and keeping it water-soluble during crystallization [3].
-
Reaction Completion: Upon completion of the Béchamp reduction (typically 1–5 hours at 80–100°C) [1], maintain the reaction mixture at 90°C.
-
EDTA Addition: Add Disodium EDTA (1.1 molar equivalents relative to the estimated dissolved iron). Stir vigorously for 30 minutes.
-
pH Adjustment: Carefully adjust the pH to 6.0–6.5 using 10% NaOH. Causality Note: This specific pH optimizes the stability of the soluble [Fe(EDTA)]⁻ complex while preventing the precipitation of Fe(OH)₃, which dominates at higher alkaline pHs[4].
-
Hot Filtration: Filter the hot mixture through a pre-heated Celite pad to remove unreacted zero-valent iron and insoluble Fe₃O₄.
-
Crystallization: Cool the filtrate slowly to 0–5°C. The free base 5,6-diaminobenzimidazolone will crystallize, while the iron remains in the supernatant as a soluble EDTA complex.
-
Isolation: Isolate via vacuum filtration and wash the filter cake with cold, degassed deionized water to prevent oxidative degradation of the diamine.
Workflow of targeted iron removal using EDTA chelation and pH control.
Protocol B: Dihydrochloride Salt Isolation
Protonating the diamine to form 5,6-diaminobenzimidazolone dihydrochloride eliminates its chelating ability because the lone pairs on the nitrogen atoms become occupied by protons [5].
-
Acidification: To the crude hot filtrate (post-reduction), add concentrated HCl until the pH drops below 1.0.
-
Dissolution: Heat the mixture to 80°C. The diamine dihydrochloride is highly soluble in hot aqueous acid, breaking any existing diamine-iron complexes.
-
Clarification: Filter the hot acidic solution through a fine glass frit to remove any suspended iron oxides.
-
Precipitation: Concentrate the filtrate under reduced pressure, or add cold ethanol as an antisolvent to induce the precipitation of the dihydrochloride salt.
-
Collection: Filter and dry under vacuum. If the free base is required for your downstream application, the pure salt can be neutralized in a separate, iron-free aqueous step.
Frequently Asked Questions (FAQs)
Q: Why does my product turn dark brown or purple after filtration? A: This is a classic sign of oxidative degradation catalyzed by trace iron. The ortho-diamine motif is highly susceptible to air oxidation, forming quinoxaline-like oligomers or colored radical species. Removing iron to <10 ppm and washing the final product with degassed (nitrogen-sparged) water will prevent this discoloration.
Q: Can I use a cation exchange resin instead of EDTA? A: While cation exchange resins can bind Fe²⁺/Fe³⁺, the 5,6-diaminobenzimidazolone itself is easily protonated and will also bind strongly to the resin, leading to severe yield losses. If using resins, an anion exchange resin loaded with EDTA is preferred, allowing the product solution to pass through while the resin sequesters the metal [4].
Q: I performed a hot filtration, but iron oxides still precipitated in my final product. Why? A: Iron(II) chloride (FeCl₂) is highly soluble in the hot aqueous reduction mixture. As the mixture cools and is exposed to atmospheric oxygen during crystallization, Fe(II) rapidly oxidizes to Fe(III), which precipitates as insoluble Fe(OH)₃ or FeOOH at pH > 3. You must either chelate the iron (Protocol A) or keep the pH extremely low (Protocol B) during the cooling phase.
References
Technical Support Center: Troubleshooting Low Yields in Benzimidazolone Nitration and Reduction Steps
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges in the synthesis of 5-aminobenzimidazolone. This two-step process, involving the nitration of benzimidazolone followed by the reduction of the nitro group, is fundamental in the synthesis of various pharmaceutical intermediates. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Part 1: Nitration of Benzimidazolone to 5-Nitrobenzimidazolone
The introduction of a nitro group onto the benzimidazolone scaffold is a classic electrophilic aromatic substitution. The reaction's success hinges on the controlled generation of the nitronium ion (NO₂⁺) and managing the reaction's exothermicity to prevent side-product formation.
Overview of the Synthetic Workflow
The overall process transforms the readily available benzimidazolone into the versatile 5-aminobenzimidazolone intermediate.
Caption: General two-step synthesis of 5-aminobenzimidazolone.
Recommended Experimental Protocol: Nitration in Aqueous Media
This method is often preferred as it minimizes the formation of dinitrated byproducts and offers a more favorable safety profile compared to mixed acid nitrations[1].
-
Reaction Setup: In a flask equipped with a magnetic stirrer and thermometer, add the desired volume of water. Carefully add concentrated nitric acid while cooling in an ice bath to achieve the target concentration (e.g., 16-45% by weight)[1].
-
Addition of Substrate: Warm the nitric acid solution to the target temperature (e.g., 50°C). Add the benzimidazolone portion-wise, ensuring the temperature is maintained between 50-75°C[1].
-
Reaction Monitoring: Stir the mixture vigorously for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, heat the mixture briefly to ~90°C to improve the filterability of the product, then cool to room temperature[1]. Filter the precipitated solid, wash thoroughly with cold deionized water, and dry to obtain 5-nitrobenzimidazolone. The yield should be high (typically >95%)[1].
Troubleshooting Guide: The Nitration Step
This section addresses the most common issues encountered during the nitration of benzimidazolone.
Caption: Troubleshooting workflow for low yield in benzimidazolone nitration.
Q1: My nitration reaction is not going to completion, and TLC shows significant starting material. What are the potential causes?
A1: Incomplete conversion is a common issue that can often be traced back to several factors[2][3][4].
-
Insufficient Reaction Time or Temperature: Nitration kinetics are sensitive to temperature. If the reaction is sluggish, ensure you are allowing adequate time (2-4 hours is typical) and that the temperature is within the recommended range (e.g., 50-75°C for aqueous methods)[1]. A reaction that is too cold will proceed very slowly or stall.
-
Incorrect Reagent Concentration: The concentration of nitric acid is critical. If it is too dilute, the reaction rate will be impractically slow. Conversely, if it's too concentrated, you risk over-nitration[1]. It is crucial to verify the concentration of your nitric acid stock.
-
Purity of Starting Material: Impurities in the benzimidazolone can interfere with the reaction. Ensure you are starting with pure, dry material.
Q2: I'm observing significant side products, likely dinitrated compounds. How can I improve selectivity for the desired 5-nitro isomer?
A2: The formation of 5,6-dinitrobenzimidazolone is the most common side reaction, especially under harsh conditions[1].
-
Causality—The Role of the Activating Group: The benzimidazolone ring system is activated towards electrophilic substitution. Using overly aggressive nitrating conditions can easily lead to a second nitration event.
-
Solution—Milder Conditions: The most effective way to prevent dinitration is to use milder conditions. Performing the reaction in an aqueous medium with a controlled concentration of nitric acid (10-45%) is highly effective at producing the mono-nitro product in high yield and purity[1]. If using a mixed acid (HNO₃/H₂SO₄) system, it is imperative to maintain low temperatures (0-5°C) and use stoichiometric amounts of nitric acid[5].
Q3: The reaction mixture turned dark brown or black during the addition of the starting material. What does this signify?
A3: A dark coloration often indicates decomposition.
-
Causality—Exothermic Reaction: Nitration is a highly exothermic process. If the benzimidazolone is added too quickly or if the initial cooling is insufficient, localized "hot spots" can form. This can cause the substrate or the product to decompose, leading to a dark, tarry mixture and significantly reduced yields[6].
-
Solution—Strict Temperature Control: Add the substrate in small portions over a period of time, allowing the reaction's heat to dissipate. Ensure vigorous stirring and have an efficient cooling bath on standby to maintain the target temperature range strictly[6].
Q4: TLC analysis showed a clean conversion to the product, but my final isolated yield was poor. Where might I be losing my product?
A4: Significant product loss often occurs during the work-up and isolation phases[3].
-
Solubility: 5-nitrobenzimidazolone has some solubility in the acidic reaction medium, especially at higher temperatures. To ensure complete precipitation, the mixture must be cooled thoroughly (e.g., to room temperature or below) before filtration[1].
-
Washing: While washing the filtered product is necessary to remove residual acid, using excessive volumes of water or water that is not ice-cold can lead to the dissolution of a portion of your product. Wash with minimal amounts of ice-cold water.
Table 1: Comparison of Nitration Conditions
| Parameter | Aqueous Nitric Acid[1] | Mixed Acid (HNO₃/H₂SO₄)[5][7] |
| Nitrating Agent | 10-45% HNO₃ in H₂O | Conc. HNO₃ in Conc. H₂SO₄ |
| Temperature | 30-80°C | 0-5°C |
| Selectivity | High for 5-nitro isomer | Risk of dinitration |
| Safety | Generally safer, less exothermic | Highly exothermic, requires strict control |
| Yield | Very High (>95%) | Good to High (75-90%) |
Part 2: Reduction of 5-Nitrobenzimidazolone to 5-Aminobenzimidazolone
The reduction of the aromatic nitro group to a primary amine is a pivotal transformation. The primary challenge is achieving a complete and clean conversion without affecting other potential functionalities and ensuring a straightforward isolation of the amine product.
Recommended Experimental Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice due to its clean reaction profile and high yields. The use of Palladium on carbon (Pd/C) is a standard and effective approach[8].
-
Reaction Setup: In a hydrogenation vessel, suspend 5-nitrobenzimidazolone and a catalytic amount of 10% Pd/C (typically 1-5 mol%) in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).
-
Hydrogenation: Purge the vessel with an inert gas (N₂ or Ar) before introducing hydrogen gas. Pressurize the vessel with H₂ (a balloon of hydrogen is often sufficient for lab scale, but a Parr shaker can be used for higher pressures)[9].
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours. Monitor the consumption of starting material by TLC.
-
Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. The filtrate contains the desired 5-aminobenzimidazolone. Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified further if necessary.
FAQs & Troubleshooting Guide: The Reduction Step
Q1: Which reducing agent is the most suitable for converting my nitro group to an amine?
A1: The choice of reducing agent is critical and depends on the presence of other functional groups in your molecule and the desired reaction conditions (e.g., pH sensitivity)[10].
Caption: Decision guide for selecting a chemoselective reducing agent.
Q2: My catalytic hydrogenation reaction is very slow or has stalled. What should I check?
A2: A sluggish hydrogenation can be frustrating but is usually solvable by checking a few key parameters[10][11].
-
Catalyst Activity: The palladium catalyst can be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent. It can also lose activity over time. Always use a fresh, high-quality catalyst. Ensure the catalyst is properly suspended and not clumped at the bottom.
-
Hydrogen Supply: For lab-scale reactions using a balloon, ensure there are no leaks. The reaction consumes hydrogen, so the balloon should deflate over time. If it doesn't, the reaction is not proceeding. For reactions at pressure, ensure the vessel is properly sealed.
-
Solvent Choice: The substrate must be soluble in the chosen solvent. If the 5-nitrobenzimidazolone is poorly soluble, the reaction, which occurs on the catalyst surface, will be very slow. Adding a co-solvent or switching to a solvent with better solubility properties (like THF or AcOH) can help[11].
-
Purity of Starting Material: As mentioned, impurities can act as catalyst poisons. Ensure the 5-nitrobenzimidazolone is clean before attempting the reduction[10].
Q3: I used a metal/acid reducing system (like Fe/HCl or SnCl₂) and my yield is low after work-up. What are the common pitfalls?
A3: These classic methods are robust but require careful work-up to isolate the product amine.
-
Causality—Amine Basicity: The product, 5-aminobenzimidazolone, is a basic amine. In the acidic reaction medium, it exists as its protonated salt (e.g., the hydrochloride salt). This salt is often soluble in the aqueous phase.
-
Solution—Proper Work-up: After the reaction is complete, the mixture must be neutralized with a base (e.g., NaOH, Na₂CO₃, or NH₄OH) to a basic pH. This deprotonates the ammonium salt, generating the free amine which is typically less soluble in water and can either precipitate or be extracted into an organic solvent. Failure to properly basify the mixture is a very common cause of low isolated yield, as the product remains dissolved in the aqueous layer.
-
Stoichiometry: Ensure a sufficient excess of the metal reductant is used, as some of it will be consumed by reacting with the acid[10].
Table 2: Comparison of Common Nitro Group Reducing Agents
| Reagent | Conditions | Pros | Cons |
| H₂, Pd/C [8] | Neutral pH, RT, H₂ pressure | Very clean, high yield, easy work-up | Can reduce other groups (alkenes, C-X bonds), catalyst can be expensive/pyrophoric |
| Fe / HCl or NH₄Cl [8][10][12] | Acidic or neutral, often heated | Economical, robust, good chemoselectivity | Requires careful pH adjustment during work-up, generates iron sludge |
| SnCl₂ / HCl [8][12] | Acidic, RT or gentle heat | Mild, highly chemoselective, good for sensitive substrates | Generates tin waste, requires careful work-up |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous, often with a base | Mild, useful for sensitive molecules | Can be sluggish, may require phase-transfer catalyst |
| Raney Nickel [8] | Neutral pH, RT, H₂ pressure | Effective, less prone to dehalogenating aryl chlorides than Pd/C | Pyrophoric, must be handled with care |
References
- Process for the preparation of 5-nitrobenzimidazolone-(2).
-
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. ResearchGate. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. MDPI. [Link]
-
Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Wiley Online Library. [Link]
-
Which reagent can reduce a nitro group to a primary amine but not reduce ketones? ResearchGate. [Link]
-
Hydrogenation of Substituted Nitroaromatics on Non-Noble Metal Catalysts: Mechanistic Insights to Improve Selectivity. ResearchGate. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. University of Puget Sound. [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Nitration of benzimidazolone. ResearchGate. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. [Link]
-
Common ways to lose product and reduce yield? Reddit. [Link]
-
My nitro refuses to be reduced. Reddit. [Link]
Sources
- 1. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one. As a critical intermediate in the synthesis of organic pigments and pharmaceuticals, achieving high purity of this compound is paramount for downstream success.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common purification challenges. My approach is grounded in fundamental chemical principles to not only offer solutions but to explain the causality behind them, empowering you to troubleshoot effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one.
Question 1: My isolated product is highly colored (pink, brown, or black). What causes this, and how can I obtain a colorless or off-white solid?
Answer:
This is the most frequently encountered issue. The coloration typically arises from two main sources:
-
Oxidation of the Diamine: The 5,6-diamino groups on the benzimidazolone ring are highly susceptible to air oxidation, especially in solution and when exposed to light or trace metal impurities. This oxidation process forms highly colored quinone-imine type structures.
-
Residual Starting Materials/Byproducts: If your synthesis involves the reduction of 5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one, incomplete reduction can leave behind intensely colored nitro-aromatic impurities.[1][2]
Recommended Solutions:
-
Recrystallization with Activated Charcoal: This is the most effective method for removing colored impurities.[3] Activated charcoal has a high surface area that adsorbs large, flat, colored molecules.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during dissolution and heating steps, to minimize oxidation.[4]
Protocol 1: Decolorizing Recrystallization
-
Solvent Selection: Water is an excellent solvent for this procedure. The compound has good solubility in hot water and is poorly soluble in cold water.[3]
-
Dissolution: In a flask, add the crude, colored product to a minimal amount of boiling deionized water (approximately 15-20 mL per gram of crude product) and stir until fully dissolved.
-
Charcoal Treatment: Add a small amount of activated decolorizing charcoal (typically 1-2% of the crude product's weight) to the hot solution.[3]
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a pre-heated Büchner funnel lined with celite or filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified, off-white to white needle-like crystals by suction filtration, wash with a small amount of ice-cold water, and dry under vacuum.[2]
Question 2: After purification, my NMR/LC-MS analysis still shows the presence of the 5,6-dinitro starting material. How can I remove it?
Answer:
Co-elution or co-crystallization of the dinitro starting material with the diamino product indicates that their polarities are not sufficiently different for a simple recrystallization to be effective. In this case, column chromatography is the recommended method.[5][6]
Recommended Solution: Flash Column Chromatography
The key is to use a sufficiently polar mobile phase to elute your highly polar diamino product from the silica gel, while separating it from the less polar dinitro starting material.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH) is highly effective.[5]
-
Start with a low polarity mixture (e.g., 98:2 DCM:MeOH) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 95:5, then 90:10 DCM:MeOH) to elute your desired product.
-
-
TLC Monitoring: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).[5] The ideal eluent should give your product an Rf value of approximately 0.3.[6]
Question 3: My compound streaks badly on the TLC plate and gives poor separation during column chromatography. What's wrong?
Answer:
Streaking is a common problem when dealing with basic compounds like amines on acidic silica gel.[6] The amino groups can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing and poor separation.
Recommended Solutions:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.5-1%).[6] This deactivates the acidic sites on the silica gel, preventing strong binding of your basic compound and resulting in sharp, well-defined spots and peaks.
-
Dry Loading: Overloading the column or loading the sample in a solvent that is too strong can also cause streaking.[7] Dry loading, where the crude product is pre-adsorbed onto a small amount of silica gel before being loaded onto the column, is highly recommended.[7]
Protocol 2: Flash Column Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 DCM:MeOH + 0.5% TEA).
-
Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.[7]
-
Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or MeOH). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with your starting solvent system, gradually increasing the polarity as needed, while collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for purifying 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one?
A1: The optimal strategy depends on the impurity profile. A two-step approach is often best:
-
Initial Purification by Recrystallization: Perform a decolorizing recrystallization from water as described in Troubleshooting Question 1. This will remove the bulk of colored impurities and often yields a product of >95% purity.
-
Final Polishing by Chromatography: If high-purity material (>99%) is required, or if unreacted starting materials persist, follow up with flash column chromatography as described in Troubleshooting Question 3.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: Oiling out occurs when the solute's melting point is lower than the temperature of the solution, or when the solution is supersaturated.
-
Cool Slowly: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first. This gives the molecules time to orient themselves into a crystal lattice.[7]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.
Q3: How can I choose between normal-phase and reverse-phase chromatography?
A3: For this compound, normal-phase chromatography (silica gel with an organic eluent) is generally more cost-effective and scalable for preparative work. Reverse-phase chromatography (using a C18 stationary phase with aqueous/organic mobile phases) can also be effective, especially for analytical purposes (HPLC) or for separating very polar impurities.[8][9] Given the compound's polar nature, it would elute relatively quickly in a reverse-phase system.
Data & Workflow Visualization
Table 1: Summary of Recommended Purification Techniques
| Technique | Stationary/Solvent System | Target Impurities | Expected Purity | Key Considerations |
| Recrystallization | Water, Activated Charcoal | Colored oxidation products, some inorganic salts | >95% | Ensure hot filtration is performed quickly to avoid premature crystallization.[3] |
| Flash Chromatography | Silica Gel, DCM/MeOH Gradient (0-10% MeOH) + 0.5% TEA | Unreacted 5,6-dinitro starting material, closely-related byproducts | >99% | Always determine the optimal eluent by TLC first. Use a basic modifier to prevent streaking.[6] |
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial assessment of the crude product.
Caption: Decision workflow for purifying 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one.
Diagram 2: Experimental Workflow for Flash Column Chromatography
This diagram illustrates the key steps for setting up and running a successful flash column chromatography experiment for this compound.
Caption: Step-by-step workflow for purification by flash column chromatography.
References
- BenchChem. (n.d.). Troubleshooting common issues in benzimidazole cyclization reactions.
- BenchChem. (n.d.). Technical Support Center: Purification of 3H-furo[3,4-e]benzimidazole Derivatives.
- BenchChem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- Unknown. (n.d.). Recrystallization - Part 2.
- Damavarapu, R., et al. (2019). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 24(18), 3298.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one.
- Google Patents. (2012). CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2.
- DTIC. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- Sigma-Aldrich. (n.d.). 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one.
- BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing.
- Google Patents. (2016). CN105732510A - Preparation method for 5,6-diaminobenzimidazolone-2.
- ResearchGate. (2019). (PDF) An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives.
- ChemicalBook. (n.d.). 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one Product Description.
- ChemBK. (2024). 1,3-dihydro-5,6-diamino-2H-benzimidazol-2-one.
- PMC. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer.
- MilliporeSigma. (n.d.). Chromatography.
- Fralin Life Sciences Institute. (n.d.). COLUMN CHROMATOGRAPHY KIT.
- Revues Scientifiques Marocaines. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES.
- SIELC Technologies. (2018). Benzimidazolone.
Sources
- 1. CN105732510A - Preparation method for 5,6-diaminobenzimidazolone-2 - Google Patents [patents.google.com]
- 2. CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2 - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fralinlifesci.vt.edu [fralinlifesci.vt.edu]
- 9. Benzimidazolone | SIELC Technologies [sielc.com]
Avoiding polymerization side reactions during benzimidazolone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Polymerization Side Reactions
Welcome to the technical support center for benzimidazolone synthesis. As a Senior Application Scientist, I understand that while the synthesis of the benzimidazolone core appears straightforward, it is often plagued by yield-limiting side reactions, most notably the formation of insoluble polymeric materials. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to help you overcome these challenges. We will delve into the causality behind these side reactions and provide validated protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the common issues encountered during benzimidazolone synthesis in a direct question-and-answer format.
Q1: My reaction mixture has turned into a dark, insoluble tar. What is causing this polymerization and how can I prevent it?
A1: The formation of dark, insoluble materials is a classic sign of uncontrolled polymerization, a frequent issue in benzimidazolone synthesis. This is typically caused by one or more of the following factors:
-
Oxidative Self-Polymerization of o-Phenylenediamine (OPDA): The starting material, OPDA, is highly susceptible to oxidation, especially when exposed to air at elevated temperatures. This oxidation generates reactive radical species that can initiate polymerization, leading to complex, high-molecular-weight byproducts.[1]
-
Thermal Degradation and Side Reactions: Many classical methods for benzimidazolone synthesis require high temperatures (100-200 °C), particularly when using urea as the carbonyl source.[2] Excessive heat can not only promote the desired cyclization but also accelerate unwanted side reactions and decomposition of starting materials and intermediates, leading to charring and polymerization.[1]
-
Reactivity of Intermediates: The reaction proceeds through several reactive intermediates. If these intermediates are not efficiently converted to the desired benzimidazolone, they can react with each other or with the starting materials to form oligomeric and polymeric chains.
Troubleshooting Workflow for Polymerization
Here is a systematic approach to diagnose and solve the issue:
Caption: Troubleshooting workflow for polymerization.
Q2: I'm getting a low yield of my desired benzimidazolone, and TLC analysis shows multiple side products. What are the likely side reactions?
A2: Low yields are often a direct consequence of competing side reactions that consume your starting materials. Beyond polymerization, several other reactions can occur:
-
Formation of Bis-adducts: Direct condensation of o-aryldiamine with an aldehyde can sometimes yield a complex mixture of products, including 1,2-disubstituted benzimidazoles and bis-dihydrobenzimidazoles, which complicates purification and lowers the yield of the target molecule.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as an o-aminophenylurea when using urea, especially if the reaction time is insufficient or the temperature is too low.
-
Decomposition of Reagents: When using urea at high temperatures, it can decompose to form biuret and other byproducts, which can interfere with the reaction and contaminate the final product.[3]
To minimize these side products, consider the following:
-
Optimize Catalyst and Solvent: The choice of catalyst and solvent system is critical. For instance, some reactions show improved yields and selectivity in solvents like acetonitrile or ethanol, while others benefit from Lewis acid catalysts such as Lanthanum Chloride (LaCl₃) or Erbium (III) triflate (Er(OTf)₃) which can promote the desired cyclization under milder conditions.[4][5]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.[1][6] This ensures you do not prematurely stop the reaction or run it for too long, which could lead to product degradation.
Q3: How can I fundamentally redesign my synthesis to be more robust against polymerization?
A3: A proactive approach involves modifying the synthetic strategy to prevent the reactive functionalities from participating in unwanted side reactions. The most effective method for this is the use of protecting groups.
The Protecting Group Strategy
A protecting group temporarily masks a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule.[7][8] In the context of benzimidazolone synthesis, protecting one of the amine groups on OPDA can prevent cross-linking and polymerization.
Conceptual Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 3. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
- 4. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. media.neliti.com [media.neliti.com]
Technical Support Center: Diamino-Benzimidazolone Stability & Handling
The following technical guide details the stability profile and handling protocols for 5,6-diamino-2-benzimidazolone (DABI) and related diamino-benzimidazolone derivatives.
Topic: Optimal pH Conditions for Stability of Diamino-Benzimidazolone Solutions
Executive Summary: The Stability-Solubility Paradox
Working with 5,6-diamino-2-benzimidazolone (DABI) presents a classic chemical trade-off. The molecule contains a rigid benzimidazolone core (imparting thermal stability) and two vicinal amino groups (imparting reactivity but also oxidative instability).
-
The Critical Insight: The stability of DABI in solution is governed by the protonation state of its amino groups.
-
Optimal pH Window: pH 2.0 – 4.0
-
Why? At this pH, the amino groups are protonated (
). Protonated amines are electronically deactivated against oxidation. At neutral or basic pH ( 6), the free base amines are highly susceptible to oxidative coupling, leading to rapid formation of dark-colored quinone-imine impurities.
Troubleshooting Guide (FAQ Format)
Category A: Solubility & Precipitation
Q1: My solution precipitates immediately upon adjusting to pH 7.4 (PBS). Why? Diagnosis: Isoelectric Precipitation. Mechanism: DABI behaves like a substituted aniline. The amino groups have pKa values in the range of 3–5. At pH 7.4, the molecule exists primarily as a neutral, uncharged species. The crystal lattice energy of the flat, stackable benzimidazolone core is high, making the neutral form poorly soluble in aqueous buffers. Corrective Action:
-
Maintain Acidic pH: Keep the solution at pH < 4 using dilute HCl or acetic acid to ensure the amines remain protonated (cationic), which drastically improves aqueous solubility.
-
Co-solvents: If physiological pH is mandatory, predissolve in DMSO (up to 10% final vol) before slow addition to the buffer, though precipitation may still occur over time.
Q2: Can I store the stock solution in strong acid (pH < 1)? Diagnosis: Acid-Catalyzed Hydrolysis Risk. Mechanism: While the benzimidazolone ring is robust, extremely acidic conditions (pH < 1, e.g., concentrated HCl) combined with long-term storage can promote the hydrolysis of the cyclic urea linkage, effectively opening the ring to form unstable tetraamino-benzene derivatives. Corrective Action:
-
Fresh Preparation: Prepare highly acidic stocks immediately before use.
-
Storage pH: For storage >24 hours, buffer to pH 2–3 rather than using concentrated mineral acids.
Category B: Discoloration & Oxidation
Q3: My clear solution turned dark brown/red after 4 hours on the bench. Is it still usable? Diagnosis: Oxidative Degradation (Quinone Formation). Mechanism: The "browning" is a hallmark of vicinal diamine oxidation. Dissolved oxygen converts the electron-rich vicinal diamines into highly colored o-quinone diimines or azo-dimers. This reaction is accelerated by light and higher pH (where the amine lone pairs are available for reaction). Corrective Action:
-
Immediate Discard: A color change indicates chemical modification. The solution purity is compromised.
-
Prevention Protocol:
-
Deoxygenate: Sparge all buffers with Argon or Nitrogen for 15 minutes before dissolving the solid.
-
Add Antioxidants: If compatible with your assay, add 1–5 mM Ascorbic Acid or Sodium Metabisulfite to the buffer.
-
Protect from Light: Use amber vials; UV light catalyzes the oxidation of aromatic amines.
-
Scientific Grounding: Degradation Mechanisms
To understand the handling requirements, one must visualize the molecular failure modes. The diagram below details the two primary degradation pathways: Oxidative Coupling (dominant at pH > 5) and Hydrolysis (dominant at extreme pH).
Figure 1: DABI Degradation Pathways
Caption: Figure 1. The primary instability pathway is the oxidation of the vicinal diamine motif to a quinone species, driven by neutral/basic pH and oxygen. Hydrolysis is a secondary risk at extreme pH.
Standardized Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Use this protocol for analytical standards or biological assays.
Reagents:
-
DABI Solid (Store at -20°C, desiccated).[1]
-
0.1 M HCl (Degassed).
-
Argon or Nitrogen gas.
Step-by-Step:
-
Degas Solvent: Sparge 10 mL of 0.1 M HCl with Argon for 10 minutes to remove dissolved oxygen.
-
Weighing: Weigh 16.4 mg of DABI solid. Note: Minimize light exposure.
-
Dissolution: Add the solid to the degassed acid. Vortex immediately. The low pH (approx pH 1) will protonate the amines, facilitating rapid dissolution.
-
pH Adjustment (Optional): If a less acidic solution is required, dilute this stock into a degassed buffer (e.g., Citrate pH 4.0). Do not dilute directly into PBS (pH 7.4) without verifying solubility limits, as precipitation is likely.
-
Usage: Use within 4 hours. Discard if solution turns yellow/brown.
Protocol B: pH Stability Profiling
Use this workflow to validate stability for your specific time-course.
| pH Condition | Buffer System (50 mM) | Expected Solubility | Oxidative Stability (t1/2) | Recommendation |
| pH 1.0 - 2.0 | HCl / KCl | High | High (> 24 hrs) | Optimal for Stock |
| pH 4.0 | Citrate / Acetate | Moderate | Moderate (~6-8 hrs) | Good for Assays |
| pH 7.4 | Phosphate (PBS) | Very Low | Low (< 2 hrs) | Avoid / Use Fresh |
| pH > 9.0 | Borate / Carbonate | Low | Very Low (< 30 min) | Critical Failure Zone |
References
-
BenchChem. 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one: Safety, Handling, and Synthesis. Retrieved from
-
National Institutes of Health (NIH). Lead Optimization of Benzoxazolone Carboxamides... and Chemical Stability of Benzimidazole Derivatives. PMC6044359. Retrieved from
-
Google Patents. CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2. (Discusses synthesis via acid reduction, confirming stability in HCl). Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one. (Hazard identification: Irritant, Light Sensitive, Air Sensitive). Retrieved from
-
ResearchGate. Benzimidazolone Pigments and Related Structures. (Discusses the oxidative resistance of the benzimidazolone ring vs. the diamino substituents). Retrieved from
Sources
Technical Support Center: Decolorizing Crude 5,6-Diaminobenzimidazolone with Activated Carbon
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the decolorization of crude 5,6-diaminobenzimidazolone using activated carbon. It offers troubleshooting solutions, frequently asked questions, and a detailed experimental protocol to ensure a successful and efficient purification process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles and materials involved in the decolorization process.
Q1: What are the typical colored impurities in crude 5,6-diaminobenzimidazolone?
Crude 5,6-diaminobenzimidazolone, which appears as a brown solid, often contains colored impurities arising from side reactions during its synthesis.[1][2] These can include oxidation byproducts and polymeric materials formed due to the reactive nature of the diamino-functional groups.[3] The goal of decolorization is to remove these large, color-imparting molecules to yield a purer, lighter-colored final product.
Q2: How does activated carbon remove these impurities?
Activated carbon functions through a process called adsorption .[4][5] It is produced from carbon-rich materials like wood or coconut shells and is "activated" to create an extensive network of microscopic pores.[6][7][8] This process results in an incredibly large surface area (up to 3,000 m²/g).[4]
The principle of removal is based on intermolecular forces, primarily van der Waals forces.[9] Large organic molecules, such as the colored impurities, have a stronger affinity for the carbon surface than for the solvent and become trapped within the pores.[10][11][12] This selectively removes them from the solution, leaving the desired, less-adsorbed 5,6-diaminobenzimidazolone behind.
Q3: What type of activated carbon is most effective?
The choice of activated carbon is critical for both efficiency and minimizing product loss. For pharmaceutical applications, several factors are key:
-
Pore Structure: A wood-based activated carbon is often preferred as it typically possesses a macroporous structure, which is ideal for trapping the larger organic molecules responsible for color.[10][11]
-
Form: Powdered Activated Carbon (PAC) is generally used in batch processes like this because its fine particle size provides a large external surface area, leading to faster adsorption kinetics.[5]
-
Purity: For pharmaceutical use, high-purity, low-ash activated carbon is essential to prevent leaching of inorganic contaminants into the product.
Q4: What are the key parameters that influence decolorization efficiency?
Several factors must be controlled to achieve optimal results:[11]
-
Temperature: Higher temperatures generally increase the solubility of the target compound but can decrease the efficiency of adsorption. A common temperature range is 40-80°C, which balances solubility and adsorption effectiveness.[7][13]
-
pH: The pH of the solution can affect both the surface charge of the activated carbon and the ionization state of the impurities and the product. For many organic compounds, a pH range of 3-6 is often effective.[7][14]
-
Contact Time: Sufficient time is needed for the impurities to diffuse to the carbon surface and be adsorbed. Typically, a contact time of 30-60 minutes is a good starting point.[7][15]
-
Activated Carbon Dosage: Using too little carbon will result in incomplete decolorization, while using too much can lead to significant loss of the desired product through co-adsorption.[12]
Section 2: Detailed Experimental Protocol
This protocol provides a standardized, step-by-step methodology for the decolorization of crude 5,6-diaminobenzimidazolone.
Materials and Reagents:
-
Crude 5,6-diaminobenzimidazolone
-
High-purity Powdered Activated Carbon (PAC)
-
Appropriate solvent (e.g., deionized water, ethanol/water mixture)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware (Erlenmeyer flask, beakers)
-
Heating mantle or hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper (sized for the Buchner funnel)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 5,6-diaminobenzimidazolone in the chosen solvent with gentle heating and stirring. Aim for a concentration that ensures complete dissolution at the target temperature (e.g., 75-80°C).
-
Cooling: Once fully dissolved, cool the solution slightly (e.g., to 70°C). Crucially, do not add activated carbon to a boiling or near-boiling solution , as this can cause violent bumping and loss of material.[7][16]
-
Carbon Addition: Add the pre-weighed powdered activated carbon to the warm solution. A typical starting dosage is 1-3% of the solute's weight (w/w).
-
Adsorption: Stir the mixture at a constant temperature (e.g., 70-75°C) for a set contact time, typically between 30 and 60 minutes.[7]
-
Filtration Setup: While the adsorption is in progress, prepare the filtration apparatus. Place a piece of filter paper in the Buchner funnel and wet it with the clean solvent. Add a thin layer (approx. 0.5 cm) of a filter aid like Celite® over the filter paper. This is critical for trapping the fine carbon particles.
-
Hot Filtration: Quickly filter the hot solution through the prepared Buchner funnel under vacuum. A rapid filtration is essential to prevent the desired product from crystallizing prematurely on the filter.[12]
-
Washing: Wash the filter cake (the collected activated carbon and filter aid) with a small amount of hot, clean solvent to recover any adsorbed product.
-
Crystallization and Isolation: Allow the clear, decolorized filtrate to cool slowly to induce crystallization of the purified 5,6-diaminobenzimidazolone. Isolate the final product by a second filtration.
Section 3: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the decolorization process.
Troubleshooting Data Summary
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| T-01 | Incomplete Decolorization | 1. Insufficient activated carbon dosage.2. Inadequate contact time.3. Incorrect temperature or pH.4. Ineffective type of activated carbon. | 1. Increase carbon dosage incrementally (e.g., from 1% to 2% w/w).2. Extend contact time to 60-90 minutes.3. Optimize temperature and pH based on experimental trials.4. Test a different grade of activated carbon, preferably one with a macroporous structure. |
| T-02 | Significant Product Loss | 1. Excessive activated carbon dosage leading to product co-adsorption.2. Contact time is too long.3. Product degradation due to excessive heat. | 1. Reduce the amount of activated carbon to the minimum effective quantity.2. Shorten the contact time.3. Ensure the process temperature does not exceed the stability limits of the compound. |
| T-03 | Activated Carbon Fines in Final Product | 1. Inadequate filtration method.2. Use of low-quality filter paper.3. Disruption of the filter cake during washing. | 1. Use a filter aid (e.g., Celite®) to form a fine filtration bed.2. Employ a high-quality, appropriately sized filter paper.3. Add the wash solvent gently to avoid disturbing the filter cake. |
| T-04 | Slow Filtration Rate | 1. Clogged filter paper due to excessive fines.2. Premature crystallization of the product on the filter. | 1. Use a larger Buchner funnel or reduce the batch size.2. Ensure the solution and filtration apparatus remain hot during filtration.[12] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for addressing common issues.
Caption: A decision tree for troubleshooting common decolorization issues.
Section 4: References
-
Jatmiko, T. (2020). Optimization of Production Activated Carbon for Removal of Pharmaceuticals Waste Using Taguchi Method and Grey Relational Analysis. Jurnal Riset Teknologi Pencegahan Pencemaran Industri.
-
Jatmiko, T. (2020). Optimization of Production Activated Carbon for Removal of Pharmaceuticals Wastewater Using Taguchi Method and Grey Relational Analysis. Neliti.
-
Jatmiko, T. (2020). Optimization of Production Activated Carbon for Removal of Pharmaceuticals Waste Using Taguchi Method and Grey Relational Analysis. Jurnal Riset Teknologi.
-
Mohammed, M. A. A. (n.d.). Pharmaceutical Wastewater Treatment Using Activated Carbon in a Fixed-Bed Column.
-
Jatmiko, T. (2020). Optimization of Production Activated Carbon for Removal of Pharmaceuticals Waste Using Taguchi Method and Grey Relational Analysis. Semantic Scholar.
-
Huamei Carbon. (n.d.). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters.
-
Carbotecnia. (n.d.). Decolorization with Activated Carbon.
-
(n.d.). How To Use Activated Carbon For Sugar Decolorization In 2025.
-
(n.d.). Understanding Activated Carbon Water Filtration: Types, Mechanisms, and Applications.
-
Chemviron. (2024). How Does Activated Carbon Work?.
-
Feature-Tec. (n.d.). Activated Carbon Filtration in Decolorization.
-
Al-Zubaidi, A. G. H. (2023). Decolorization of Lactose-6-Phosphate Solutions Using Activated Carbon. MDPI.
-
ECHEMI. (n.d.). 5,6-Diaminobenzimidazolone SDS, 55621-49-3 Safety Data Sheets.
-
DeSilva, F. (2000). Activated Carbon Filtration. Water Treatment Guide.
-
(2020). Decolorization Principle Of Activated Carbon. Industry knowledge - News.
-
Ion Exchange. (n.d.). How an Activated Carbon Filter Cleans Water.
-
(n.d.). Decolorizing carbon.
-
Wikipedia. (n.d.). Carbon filtering.
-
(2023). Carbon Filtration Basics for Water Purification Needs.
-
(n.d.). CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2. Google Patents.
-
(n.d.). 55621-49-3(5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one) Product Description.
-
Creative Bioarray. (n.d.). Decolorization Protocol.
-
CymitQuimica. (n.d.). 5,6-Diaminobenzimidazolinone.
-
(n.d.). Types Of Activated Carbon Used For Decolorization. Industry knowledge - News.
-
ECHEMI. (n.d.). 55621-49-3, 5,6-Diaminobenzimidazolone Formula.
-
Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry.
-
(2021). Comparative Anaerobic Decolorization of Azo Dyes by Carbon-Based Membrane Bioreactor.
-
(n.d.). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. PMC.
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2 - Google Patents [patents.google.com]
- 4. Carbon filtering - Wikipedia [en.wikipedia.org]
- 5. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 6. Understanding Activated Carbon Water Filtration: Types, Mechanisms, and Applications [huameicarbon.com]
- 7. naturecarbon.com [naturecarbon.com]
- 8. How an Activated Carbon Filter Cleans Water - Ion Exchange [ionexchangeglobal.com]
- 9. chemviron.eu [chemviron.eu]
- 10. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 11. carbotecnia.info [carbotecnia.info]
- 12. Decolorizing carbon [sites.pitt.edu]
- 13. tankechemical.com [tankechemical.com]
- 14. mdpi.com [mdpi.com]
- 15. naturecarbon.com [naturecarbon.com]
- 16. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Resolving Filtration Bottlenecks in Benzimidazolone Synthesis
Welcome to the Advanced Troubleshooting Guide for benzimidazolone filtration. As a Senior Application Scientist, I frequently encounter drug development professionals and materials scientists struggling with the isolation of benzimidazolone intermediates and pigments. These compounds are notorious for forming ultrafine, gelatinous precipitates that instantly blind filter media, leading to unacceptable filtration times and significant product loss.
This guide abandons generic advice in favor of mechanistic troubleshooting. Here, we will dissect the causality behind these filtration failures and provide self-validating, field-proven protocols to engineer optimal particle size and filterability.
Mechanistic Overview: The Root Cause of Filter Blinding
To solve the filtration issue, we must first understand the precipitation kinetics. Benzimidazolones (such as Pigment Violet 32 or Pigment Yellow 180) are typically synthesized via 1 at near-freezing temperatures (0–5 °C) to prevent the decomposition of reactive diazonium salts[1].
This low-temperature environment induces a massive degree of supersaturation, causing rapid nucleation to outpace crystal growth . The result is a sudden crash of amorphous, sub-micron particles[2]. Compounding this issue, benzimidazolones possess strong intermolecular hydrogen bonding networks, causing these ultrafine particles to agglomerate into highly compressible, gelatinous matrices that embed into and permanently blind filter pores[2].
Troubleshooting FAQs & Logical Workflows
Q1: My benzimidazolone precipitate instantly blinds the filter membrane, reducing flux to a drip. How do I fix this? A: You are dealing with amorphous fine particles clogging the pores. The most effective chemical engineering solution is Ostwald ripening (digestion) . By heating the suspension to 60–80 °C, you alter the thermodynamic equilibrium[3]. Smaller particles, which possess higher surface energy, dissolve back into the mother liquor and redeposit onto larger, thermodynamically stable crystals[4]. This shifts the particle size distribution out of the sub-micron range, drastically improving filterability[4].
Q2: Digestion improved the particle size slightly, but the suspension remains gelatinous and filtration is still unacceptably slow. What is the next step? A: Gelatinous precipitates lack the structural rigidity required to maintain porosity under vacuum or pressure; they compress and form an impermeable cake. You must introduce a mechanical spacer. Utilizing a Diatomaceous Earth (DE) pre-coat solves this[5]. DE consists of fossilized microscopic algae that form a rigid, highly porous matrix[5]. When applied as a pre-coat, it acts as an incompressible depth filter, trapping the fine benzimidazolone particles before they reach the primary filter cloth, thereby maintaining high liquid flux[5].
Q3: How can I optimize the crystal habit to bypass mechanical filtration aids entirely and improve product purity? A: You must utilize solvent pigmentation (post-processing) . Treating the crude precipitate with highly polar solvents like DMSO or high-boiling organics (e.g., o-dichlorobenzene) under controlled heating facilitates profound molecular rearrangement[2][6]. This process not only increases the average particle size but also enhances the X-ray intensity ratios (crystallinity), resulting in a coarse, easily filterable product with superior downstream dispersibility[2].
Diagnostic Workflow
Logical troubleshooting workflow for benzimidazolone filtration.
Self-Validating Experimental Protocols
Do not blindly execute steps; verify the physics of the system at each stage. Below are the definitive protocols for resolving these filtration bottlenecks.
Protocol A: Thermally-Induced Ostwald Ripening (Digestion)
Causality: Provides the activation energy required to dissolve high-surface-energy fines and grow stable macro-crystals.
-
Agitation: Upon completion of the precipitation reaction (typically at 0–5 °C), maintain mechanical agitation at 250–300 RPM to prevent localized agglomeration.
-
Controlled Heating: Gradually heat the reaction vessel to 60–80 °C at a rate of 1–2 °C/min. Note: Rapid heating causes flash boiling and further irregular nucleation.
-
Digestion Hold: Hold the suspension at the target temperature for 60–120 minutes[3].
-
Cooling: Slowly cool the mixture back to room temperature (20–25 °C) over 1 hour to lock in the crystal structure.
-
Self-Validation Check: Extract a 10 mL aliquot into a glass vial. If the suspension settles rapidly, leaving a clear supernatant within 5 minutes, the thermodynamic digestion was successful. If it remains a cloudy suspension, extend the digestion time by 60 minutes.
Ostwald ripening mechanism: Dissolution of fine particles and growth of coarse crystals.
Protocol B: Diatomaceous Earth (DE) Pre-coat Vacuum Filtration
Causality: Establishes an incompressible, highly porous bed that traps gelatinous benzimidazolone particles without blinding the underlying filter cloth.
-
Slurry Preparation: Prepare a 5–10% (w/v) slurry of chemically inert Diatomaceous Earth in the exact same solvent composition as your mother liquor.
-
Pre-coating: Recirculate the DE slurry through your vacuum or pressure filter. Continue recirculation until the filtrate runs completely clear. This establishes a 3–5 mm thick pre-coat bed.
-
Filtration: Introduce the benzimidazolone suspension into the filter. Critical: Do not break the vacuum or pressure during this transfer, as pressure drops will cause the DE cake to crack, leading to instant blinding of the cloth below.
-
Self-Validation Check: Monitor the initial 30 seconds of filtrate. It must run completely clear. If turbidity is observed, the pre-coat has channeled; you must stop, recirculate the filtrate, and re-establish the bed integrity.
Quantitative Data: Filtration Parameters Comparison
The following table summarizes the expected improvements in filtration metrics when applying the troubleshooting methodologies outlined above to a standard 10 L benzimidazolone batch.
| Treatment Method | Avg. Particle Size (µm) | Filtration Flux (L/m²/h) | Filter Cake Moisture (%) | Product Yield (%) |
| Untreated (Control) | < 0.5 | 15 | 85 | 70 |
| Ostwald Ripening (Digestion) | 2.5 - 5.0 | 120 | 60 | 92 |
| Diatomaceous Earth Pre-coat | < 0.5 (trapped) | 250 | 45 | 88* |
| Solvent Pigmentation (DMSO) | 10.0 - 15.0 | 300 | 30 | 96 |
*Note: Yield for DE pre-coat reflects the active intermediate separated from the filter aid, which may require a secondary solvent extraction step depending on downstream purity requirements.
References
-
Title : An In-Depth Technical Guide to the Synthesis and Manufacturing of C.I. Pigment Violet 32 Source : Benchchem URL : 1
-
Title : A Study on Synthesis and Crystallization of a Benzimidazolone Pigment Source : ResearchGate URL : 2
-
Title : FILTERING SOLUTIONS Source : Chymist.com URL : 3
-
Title : An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one Source : Benchchem URL : 6
-
Title : Gravimetric Analysis: Impurities & Methods | Precipitation (Chemistry) Source : Scribd URL : 4
-
Title : Lithium refining filtration (Principles of Diatomaceous Earth Filtration) Source : Imerys URL : 5
Sources
Long-term storage protocols for light-sensitive amino-benzimidazolones
Welcome to the Technical Support Center for Small Molecule Handling . This portal is designed for researchers, medicinal chemists, and drug development professionals working with highly sensitive amino-benzimidazolone derivatives.
Amino-benzimidazolones are critical pharmacophores used in kinase inhibitors, GPCR ligands, and epigenetic modulators. However, their unique chemical structure makes them highly susceptible to photodegradation, oxidation, and hydrolysis. This guide provides field-proven, mechanistically grounded protocols to ensure the long-term integrity of your compounds.
Part 1: Mechanistic Insights into Compound Instability
Before implementing a storage protocol, it is critical to understand the causality behind amino-benzimidazolone degradation.
-
Photodegradation: The benzimidazolone core strongly absorbs UV and visible light, which catalyzes radical formation and subsequent ring-opening or cleavage. Studies on related benzimidazole-containing drugs (such as proton pump inhibitors) demonstrate that UV exposure can rapidly degrade the active compound into inactive benzimidazole and benzimidazolone fragments within minutes to hours[1].
-
Hydrolysis: The urea-like moiety within the benzimidazolone core is inherently susceptible to hydrolysis, particularly when exposed to strongly acidic or basic microenvironments[2].
-
Oxidation: The primary or secondary amino groups attached to the core are highly prone to oxidation. When dissolved in Dimethyl Sulfoxide (DMSO)—a highly hygroscopic solvent that readily absorbs atmospheric moisture and oxygen—the rate of degradation accelerates exponentially. Purging storage vials with an inert gas like argon is required to displace both oxygen and moisture[3][4].
Part 2: Quantitative Stability Analytics
The following table summarizes the expected stability and half-life of amino-benzimidazolones under various storage conditions. Use this data to benchmark your own quality control assays.
| Storage Condition | Light Exposure | Atmosphere | Solvent | Estimated Stability / Half-Life |
| -80°C | Dark (Amber Vial) | Argon Purged | Anhydrous DMSO | > 12 Months (>98% purity) |
| -20°C | Dark | Ambient Air | Standard DMSO | 3 - 6 Months (gradual oxidation) |
| Room Temp (25°C) | Ambient Lab Light | Ambient Air | Standard DMSO | < 24 Hours (rapid photo-oxidation) |
| Room Temp (25°C) | Dark | Ambient Air | Aqueous Buffer (pH 7.4) | < 4 Hours (hydrolysis) |
Part 3: Standard Operating Procedure (SOP)
Workflow: Preparation and Long-Term Storage of Stock Solutions
To arrest photodegradation and nucleophilic attack by water, the compound must be isolated from light, oxygen, and moisture.
Workflow for the preparation and storage of light-sensitive amino-benzimidazolones.
Step-by-Step Methodology:
-
Thermal Equilibration: Allow the sealed vial of lyophilized amino-benzimidazolone powder to reach room temperature (RT) inside a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.
-
Solvent Preparation: Use only anhydrous, strictly protected DMSO (≥99.9% purity, stored over molecular sieves).
-
Dissolution: Perform the dissolution in a dark room or under red-light conditions. Vortex gently to dissolve. Do not use probe sonication, as the localized thermal stress will degrade the compound.
-
Argon Purging: Purge the headspace of the master vial with a gentle, steady stream of argon gas for 10-15 seconds[3][4]. Causality: Argon is heavier than nitrogen and provides a superior, dense protective blanket over the solvent, preventing oxygen ingress.
-
Aliquoting: Dispense the solution into single-use amber glass vials. This completely eliminates freeze-thaw cycles.
-
Storage: Cap tightly, seal the caps with Parafilm, and transfer immediately to a -80°C freezer.
Self-Validating System Check: To validate the integrity of your storage protocol, run a baseline LC-MS on a freshly prepared aliquot and compare it against a "stress-tested" aliquot left at room temperature under ambient light for 24 hours. A mass shift of +16 Da (oxidation) or the appearance of distinct cleavage peaks in the stress-tested sample confirms the system's sensitivity and validates the necessity of your protective protocol.
Part 4: Troubleshooting & FAQs
Q1: Why does my amino-benzimidazolone stock solution in DMSO turn yellow/brown and lose target affinity over time? Root Cause: Colorimetric shifts (from clear to yellow/brown) are the hallmark visual indicator of photo-oxidation. Exposure to ambient laboratory light catalyzes the oxidation of the amino group and the cleavage of the benzimidazolone core[1]. Furthermore, if the vial was opened repeatedly, the hygroscopic DMSO absorbed water, leading to hydrolysis[2]. Resolution: Discard the discolored stock. Re-prepare the solution using the SOP above, ensuring strict adherence to amber vials and argon purging[3].
Q2: I observe precipitation in my aliquots immediately after thawing. How can I recover the compound without compromising its structural integrity? Root Cause: Precipitation upon thawing is usually caused by localized concentration gradients during the freezing process, or by the absorption of trace water, which drastically lowers the solubility of hydrophobic amino-benzimidazolones in DMSO. Resolution: Do not heat the solution above 40°C, as thermal stress combined with trace moisture will induce rapid hydrolysis. Instead, allow the aliquot to equilibrate to RT in the dark. If precipitation persists, apply mild bath sonication for 1-2 minutes. Self-Validation: After sonication, centrifuge the thawed aliquot at 10,000 x g for 5 minutes. If a visible pellet forms at the bottom, the compound has irreversibly aggregated or degraded, indicating severe moisture contamination during the previous freezing cycle. The aliquot must be discarded.
Q3: Can I store the compound in an aqueous biological buffer (e.g., PBS) instead of DMSO to avoid solvent toxicity in my cell assays? Root Cause: No. Amino-benzimidazolones are highly unstable in aqueous environments over prolonged periods. The urea-like core will undergo hydrolysis, and the compound will rapidly precipitate out of solution due to its lipophilicity[2]. Resolution: Always store the master stock in anhydrous DMSO. Only dilute the compound into aqueous biological buffers (e.g., cell culture media) immediately prior to the assay, ensuring the final DMSO concentration remains below 0.1% to 0.5% to prevent cytotoxicity.
References
-
Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives. National Center for Biotechnology Information (PMC). Available at:[Link]
-
What is the dissolution protocol for Reserpine in animal studies? ResearchGate. Available at:[Link]
-
Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: Deciphering Molecular Structure with Infrared Spectroscopy
An In-Depth Guide to the FTIR Characteristic Bands of Amine Groups in Benzimidazolone Derivatives
For researchers and professionals in drug development, the precise characterization of synthesized molecules is paramount. Benzimidazolone and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible analytical technique that provides a molecular fingerprint, revealing the functional groups present within a compound. This guide offers a detailed comparison of the characteristic FTIR absorption bands for primary, secondary, and tertiary amine groups attached to benzimidazolone derivatives, providing the experimental and theoretical foundation needed for accurate spectral interpretation.
The utility of FTIR lies in its ability to detect the vibrations of chemical bonds. When infrared radiation is passed through a sample, specific frequencies are absorbed, causing the bonds to stretch, bend, or wag. The frequencies of these absorptions are unique to the type of bond and its molecular environment, allowing for the identification of functional groups like amines.[3]
The Benzimidazolone Core: Establishing a Spectral Baseline
Before analyzing exogenous amine substituents, it is crucial to understand the inherent spectral features of the benzimidazolone ring itself. The core structure contains an endocyclic (within the ring) secondary amine (N-H) as part of an amide-like system. This gives rise to several characteristic bands:
-
N-H Stretching: Due to extensive intermolecular hydrogen bonding in the solid state, the N-H stretching vibration of the benzimidazolone ring is typically observed as a very broad and structured band, often centered in the 3200-2600 cm⁻¹ region. This is significantly different from the sharper N-H bands of non-hydrogen-bonded amines.
-
C=O Stretching: The carbonyl (C=O) group of the lactam within the benzimidazolone ring produces a strong, sharp absorption band typically found between 1710 and 1670 cm⁻¹. Its exact position can be influenced by substituents on the aromatic ring.
-
Aromatic C=C and C-H Vibrations: Like other aromatic systems, expect to see C=C stretching bands in the 1625-1430 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.[4][5]
Comparative Analysis of Exocyclic Amine Substituents
The key to distinguishing between primary, secondary, and tertiary amine derivatives lies primarily in the 3500-3200 cm⁻¹ region, where N-H stretching vibrations occur.[6]
Primary Amines (-NH₂): The Two-Band Signature
A primary amine group is characterized by the presence of two hydrogen atoms on the nitrogen. This leads to two distinct N-H stretching vibrations: an asymmetric stretch and a symmetric stretch.
-
N-H Stretching: Researchers should look for a pair of medium-intensity bands in the 3500-3300 cm⁻¹ range.[7][8] The asymmetric stretch occurs at a higher frequency (typically 3400-3300 cm⁻¹), while the symmetric stretch appears at a lower frequency (3330-3250 cm⁻¹).[9] These bands are generally much sharper than the broad N-H stretch from the benzimidazolone ring itself.[10]
-
N-H Bending (Scissoring): A strong, sharp absorption corresponding to the N-H scissoring vibration is found between 1650-1580 cm⁻¹.[6][11] This band can sometimes overlap with aromatic C=C signals, but its intensity and sharpness are often distinguishing features.
-
N-H Wagging: A broad, strong band due to out-of-plane N-H wagging may be observed in the 910-665 cm⁻¹ region.[9]
Secondary Amines (-NHR): The Single Peak Identifier
A secondary amine, having one hydrogen on the nitrogen, presents a simpler N-H stretching profile.
-
N-H Stretching: A single, weak-to-medium intensity band is expected in the 3350-3310 cm⁻¹ region.[7][9] This is the most crucial diagnostic peak. Its intensity is generally weaker than the N-H stretches of primary amines.[7]
-
Distinguishing from the Ring N-H: The exocyclic secondary amine N-H stretch will appear as a relatively sharp peak in the 3350-3310 cm⁻¹ range, superimposed on the much broader absorption from the hydrogen-bonded ring N-H at lower wavenumbers. This distinction is critical for correct assignment.
-
N-H Bending: In-plane N-H bending vibrations for secondary amines are often weak and difficult to observe reliably. However, a strong, broad N-H wagging band can be present in the 910-665 cm⁻¹ region, similar to primary amines.[6]
Tertiary Amines (-NR₂): Identification by Absence
Tertiary amines lack a hydrogen atom directly bonded to the nitrogen. Therefore, their identification via FTIR is primarily based on the absence of characteristic N-H bands.
-
Absence of N-H Stretching: The most telling feature is the complete lack of absorption bands in the 3500-3200 cm⁻¹ region.[8]
-
C-N Stretching: While tertiary amines lack N-H vibrations, they do possess C-N stretching modes. These appear as weak to medium bands. For aromatic amines, such as a tertiary amine attached to the benzimidazolone system, this band is typically stronger and found in the 1335-1250 cm⁻¹ range.[6][9] For aliphatic tertiary amines (e.g., on a side chain), the band is weaker and appears between 1250-1020 cm⁻¹.[9] Assigning these C-N bands can be challenging as they fall in the complex "fingerprint region" where many other vibrations occur.
Data Summary: A Quick Reference Guide
The following table summarizes the key diagnostic FTIR bands for differentiating amine classes on benzimidazolone derivatives.
| Amine Class | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Expected Appearance |
| Primary (-NH₂) ** | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | Two distinct, sharp-to-medium bands.[7][9] |
| N-H Bend (Scissoring) | 1650 - 1580 | Strong, sharp band.[11] | |
| Secondary (-NHR) | N-H Stretch | 3350 - 3310 | Single, sharp, weak-to-medium band.[9] |
| Tertiary (-NR₂) ** | N-H Stretch | N/A | Absence of bands in the 3500-3200 region.[6] |
| C-N Stretch (Aromatic) | 1335 - 1250 | Medium-to-strong band.[9] |
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the relationship between the amine substitution pattern on a benzimidazolone derivative and the expected primary diagnostic signals in the N-H stretching region of its FTIR spectrum.
Caption: Correlation of amine type with FTIR N-H stretching signals.
Experimental Protocol: Solid-Sample Analysis via KBr Pellet
This protocol describes the standard and reliable method for preparing a solid benzimidazolone sample for analysis by transmission FTIR. The principle is to disperse the solid analyte in a dry, infrared-transparent matrix (potassium bromide, KBr).
Materials:
-
Benzimidazolone derivative (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (approx. 100-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Infrared lamp or vacuum oven
Methodology:
-
Drying: Causality: Water has strong O-H absorption bands that can obscure the N-H region of the spectrum. Therefore, all materials and equipment must be scrupulously dry.
-
Gently dry the benzimidazolone sample in a vacuum oven at a temperature well below its melting point for 1-2 hours.
-
Dry the KBr powder under an infrared lamp or in an oven at ~110°C for several hours. Store in a desiccator.
-
-
Grinding: Causality: The particle size of the sample must be smaller than the wavelength of the incident IR radiation to minimize scattering and produce a high-quality spectrum.
-
Place ~100 mg of dried KBr into a clean, dry agate mortar.
-
Add 1-2 mg of the dried benzimidazolone derivative. The optimal ratio is approximately 1:100 sample to KBr.
-
Grind the mixture with the pestle for 2-5 minutes until it becomes a fine, homogenous powder with a texture similar to flour.
-
-
Pellet Formation: Causality: Pressing the powder into a transparent pellet creates a solid sample with a consistent path length for the IR beam to pass through.
-
Transfer a portion of the powdered mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for 1-2 minutes. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample compartment. This measures the contribution of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Process the resulting spectrum (e.g., baseline correction) as needed using the spectrometer software.
-
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of benzimidazolone derivatives. By focusing on the N-H stretching region (3500-3200 cm⁻¹), researchers can confidently distinguish between primary, secondary, and tertiary amine substituents. Primary amines are identified by their characteristic pair of N-H stretching bands, secondary amines by a single N-H peak, and tertiary amines by the notable absence of any N-H absorption. This guide provides the foundational knowledge, comparative data, and a validated experimental protocol to empower scientists in their drug discovery and development efforts.
References
- Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- University of California, Davis. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
- Moleculon Research Corporation. (1963).
- Elixir Journal. (2011).
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]
- AWS. (n.d.). CHARACTERIZATION AND ANTI INFLAMMATORY ACTIVITY OF “3-(2-[1H BENZIMIDAZOLE-2-YL)-2-OXETHYL] PHENYL) ACETIC ACID AND.
- Illinois State University. (2015). Infrared Spectroscopy.
-
ResearchGate. (2017). Synthesis, spectroscopic characterization, and antibacterial evaluation of new Schiff bases bearing benzimidazole moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H.... Retrieved from [Link]
- Armenian Journal of Physics. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE.
-
YouTube. (2023). N-H Stretching and Bending Vibrations. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
- Repository of UKIM. (n.d.). THE N-H STRETCHING BAND OF SOME BENZIMIDAZOLES.
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
- Clark University. (n.d.). Table of Characteristic IR Absorptions.
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
Analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]
- ResearchGate. (n.d.). FTIR spectra of the C–H stretching absorbance in tertiary amine groups.
-
ResearchGate. (2025). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
-
MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]
- Journal of Pharmaceutical Research International. (n.d.).
Sources
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- 2. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
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- 10. youtube.com [youtube.com]
- 11. wikieducator.org [wikieducator.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5,6-Diaminobenzimidazolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 5,6-diaminobenzimidazolone. In the absence of direct experimental spectra in publicly available literature, this document synthesizes established fragmentation principles of benzimidazole and lactam ring systems to construct a scientifically grounded predictive model. By comparing these expected fragmentation pathways with known patterns of related benzimidazole derivatives, this guide offers researchers a valuable tool for the structural elucidation and characterization of this and similar molecules. Detailed experimental protocols for acquiring high-quality mass spectra are also provided, alongside a discussion of the causal factors influencing fragmentation.
Introduction: The Significance of 5,6-Diaminobenzimidazolone and Its Fragmentation
5,6-Diaminobenzimidazolone is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to biologically active molecules. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various research and development stages. Mass spectrometry, particularly with tandem techniques like Collision-Induced Dissociation (CID), provides invaluable structural information through the analysis of fragmentation patterns.[1]
The fragmentation of a molecule is not a random process; it is governed by the inherent chemical stability of different bonds and the ability of the resulting fragments to stabilize a positive charge.[2] For 5,6-diaminobenzimidazolone, the fragmentation is expected to be a composite of the pathways characteristic of its core structures: the benzimidazole system and the lactam (imidazolone) ring. The presence of two amino substituents on the benzene ring is also anticipated to significantly influence the fragmentation cascade.
This guide will first outline a standard protocol for acquiring tandem mass spectrometry data for a compound like 5,6-diaminobenzimidazolone. It will then delve into a comparative analysis of the predicted fragmentation pathways, drawing parallels with the documented fragmentation of other benzimidazole derivatives.
Experimental Protocol: Acquiring High-Quality MS/MS Data
To obtain reliable and reproducible fragmentation data for 5,6-diaminobenzimidazolone, a systematic approach to sample preparation and instrument setup is essential. The following protocol outlines a robust methodology using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).
Sample and Mobile Phase Preparation
-
Sample Preparation: Dissolve a pure standard of 5,6-diaminobenzimidazolone in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1-10 µg/mL.
-
Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of the analyte in positive ion mode.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from potential impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters (Positive ESI Mode)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. The basic nitrogen atoms in the benzimidazole ring and the amino groups make this molecule readily protonated.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: Adjusted to ensure efficient solvent evaporation.
-
Cone Voltage (or equivalent): Optimized to maximize the intensity of the precursor ion ([M+H]⁺) while minimizing in-source fragmentation.[4]
-
MS1 Scan: A full scan from m/z 100-500 to identify the protonated molecular ion of 5,6-diaminobenzimidazolone (expected [M+H]⁺ at m/z 179.08).
-
MS2 (Tandem MS) Scan:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 179.08) with an isolation window of 1-2 Da.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Ramped or set at multiple energies (e.g., 10, 20, 30 eV) to observe a range of fragment ions. The collision energy is a critical parameter that directly influences the extent of fragmentation.[3]
-
Predicted Fragmentation Pathways of 5,6-Diaminobenzimidazolone: A Comparative Analysis
The fragmentation of protonated 5,6-diaminobenzimidazolone ([M+H]⁺, m/z 179.08) is predicted to proceed through several key pathways, influenced by the benzimidazole core, the lactam functionality, and the amino substituents.
The Benzimidazole Core: A Foundation for Fragmentation
The benzimidazole ring system is known for its relative stability, often leading to a prominent molecular ion in mass spectra.[5] A characteristic fragmentation pathway for benzimidazoles involves the sequential loss of hydrogen cyanide (HCN) from the imidazole portion of the ring system.[5][6]
-
Initial Ring Opening and Loss of HCN (m/z 152.07): Following protonation, collision-induced dissociation can induce the opening of the imidazole ring. This is often followed by the elimination of a neutral HCN molecule (27 Da), a common fragmentation for nitrogen-containing heterocycles. This would result in a fragment ion at m/z 152.07. This type of fragmentation is well-documented for various substituted benzimidazoles.[6][7]
-
Subsequent Fragmentations: The fragment at m/z 152.07 could undergo further fragmentation, potentially losing another nitrogen-containing species, although this becomes less predictable without experimental data.
The Influence of the Lactam Ring
The benzimidazolone structure incorporates a lactam (a cyclic amide). The fragmentation of lactams is known to be influenced by the site of protonation (oxygen vs. nitrogen).[8]
-
Loss of Carbon Monoxide (CO) (m/z 151.09): A common fragmentation pathway for cyclic ketones and lactams is the loss of a neutral carbon monoxide (CO) molecule (28 Da).[8] This would lead to a fragment ion at m/z 151.09. This fragmentation is particularly favored in N-protonated lactams.[8]
-
Ring Opening and Rearrangements: The lactam ring can also undergo ring-opening, leading to a variety of rearrangement products. The specifics of these rearrangements are difficult to predict without high-resolution mass spectrometry and isotopic labeling studies.
The Role of the Diamino Substituents
The two amino groups on the benzene ring are expected to play a significant role in directing the fragmentation process. Aromatic amines often undergo α-cleavage.[9]
-
Loss of Ammonia (NH₃) (m/z 162.07): The loss of a neutral ammonia molecule (17 Da) from the protonated molecular ion is a plausible fragmentation pathway, resulting in an ion at m/z 162.07. This would likely involve one of the amino groups on the benzene ring.
-
Stabilization of Fragment Ions: The electron-donating nature of the amino groups can stabilize the positive charge on the aromatic ring, potentially making fragmentation pathways that retain the benzene ring more favorable.
Comparative Data Summary
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Predicted Origin of Fragmentation | Comparison with Known Benzimidazole Fragmentation |
| 179.08 | 152.07 | HCN (27 Da) | Imidazole ring cleavage | Consistent with the characteristic loss of HCN from the benzimidazole core.[5][6] |
| 179.08 | 151.09 | CO (28 Da) | Lactam ring fragmentation | A common fragmentation for lactam-containing structures.[8] |
| 179.08 | 162.07 | NH₃ (17 Da) | Loss from an amino substituent | A plausible pathway for molecules containing amino groups. |
Visualizing the Predicted Fragmentation
The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways of protonated 5,6-diaminobenzimidazolone.
Caption: Predicted primary fragmentation pathways of protonated 5,6-diaminobenzimidazolone.
Caption: Relationship between molecular substructures and predicted fragmentation events.
Conclusion and Future Perspectives
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation patterns of 5,6-diaminobenzimidazolone. By drawing on established principles of benzimidazole and lactam chemistry, we have proposed the most likely fragmentation pathways. The characteristic loss of HCN from the benzimidazole core and the loss of CO from the lactam ring are anticipated to be key diagnostic fragments.
It is imperative to note that these are predicted pathways. Experimental verification using high-resolution mass spectrometry and, ideally, isotopic labeling studies, would be necessary to definitively confirm these fragmentation mechanisms. The data and protocols presented herein provide a solid foundation for such future experimental work, enabling researchers to more effectively identify and characterize this important class of molecules.
References
- Ibrahim, H., El-Tamany, S., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.
- Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42.
- Zaikin, V. G., & Varlamov, A. V. (2020). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. Journal of Mass Spectrometry, 55(10), e4577.
- Zaikin, V. G., & Varlamov, A. V. (2019). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Analytical Chemistry, 74(13), 1323-1330.
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Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42. [Link]
- Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1964). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 86(24), 5536-5541.
- Patel, R. V., Patel, J. K., & Patel, M. P. (2012). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Journal of the Korean Chemical Society, 56(3), 355-361.
- El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7564-7569.
- Shinde, A., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Journal of Applied Pharmaceutical Science, 13(5), 184-191.
- Williams, J. P., et al. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of the American Society for Mass Spectrometry, 30(8), 1469-1478.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5798, Benzimidazole. Retrieved February 29, 2024 from [Link].
- Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(12), 9857-9881.
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ResearchGate. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry?. Retrieved from [Link].
- Allen, R. C., et al. (1989). Substituted benzimidazoles and benzothiadiazoles.
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link].
- Greenberg, A., et al. (2014). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. Journal of Organic Chemistry, 79(1), 214-220.
- Gupta, S. K., et al. (2010). Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. Journal of Pharmacy and Science & Research, 2(4), 228-231.
- Li, Y., et al. (2021). The accurate MS/MS spectra and proposed fragmentation patterns of MAG. A. The proposed fragmentation patterns for MAG. B. The accurate MS/MS spectra for MAG.
- Tran, T. D., et al. (2020). Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents. Molecules, 25(21), 5026.
- Prasain, J. K. (2011). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Problems in Chemistry. (2023, January 26).
- Majid Ali. (2022, December 17). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement [Video]. YouTube.
- Michael Evans. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube.
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- 8. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Comparative Guide: 5,6-Diaminobenzimidazolone vs. 3,3'-Diaminobenzidine (DAB) in Polybenzimidazole (PBI) Synthesis
Executive Summary
Polybenzimidazoles (PBIs) are a premier class of high-performance thermoplastic polymers, celebrated for their exceptional thermal stability, chemical resistance, and critical utility in high-temperature proton exchange membrane fuel cells (HT-PEMFCs). Historically, the gold-standard monomer for synthesizing standard meta-PBI (m-PBI) has been 3,3'-diaminobenzidine (DAB) [1]. However, due to the severe toxicity, carcinogenicity, and handling challenges associated with DAB, alternative monomers like 5,6-diaminobenzimidazolone (5,6-DABZ) are gaining significant traction.
This guide provides an objective, data-driven comparison of these two monomers, detailing their mechanistic roles, experimental workflows, and the resulting polymer properties to aid researchers and drug/materials development professionals in selecting the optimal precursor.
Mechanistic & Structural Analysis
3,3'-Diaminobenzidine (DAB)
DAB is a tetraamine that undergoes step-growth polycondensation with dicarboxylic acids (such as isophthalic acid) in polyphosphoric acid (PPA). The reaction forms a highly stable bis-imidazole ring system along the polymer backbone[3]. While it yields the industry-standard m-PBI, DAB is a known mutagen and carcinogen. Furthermore, industrial-grade DAB often contains mono-amine impurities that act as chain terminators, severely depressing the polymer's molecular weight and thermal stability unless rigorously purified [1].
5,6-Diaminobenzimidazolone (5,6-DABZ)
Also known as 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one, this ortho-diamine features a pre-formed benzimidazolone core. When reacted with dicarboxylic acids, it forms a modified PBI variant containing both newly formed benzimidazole rings and inherent benzimidazolone moieties. The critical mechanistic difference lies in the carbonyl group (C=O) of the imidazolone ring, which acts as a powerful hydrogen bond acceptor. This introduces extensive intermolecular hydrogen bonding, drastically enhancing the rigidity and mechanical strength of the polymer matrix [2]. While this makes it highly attractive for specialized, high-strength membranes or biocompatible scaffolds, it often requires solubility enhancers (like LiCl) during downstream processing.
Quantitative Data & Monomer Comparison
The following table summarizes the physicochemical and operational differences between the two monomers for PBI synthesis:
| Feature | 3,3'-Diaminobenzidine (DAB) | 5,6-Diaminobenzimidazolone (5,6-DABZ) |
| Chemical Structure | Tetraamine (Biphenyl core) | Ortho-diamine (Benzimidazolone core) |
| Polymer Product | Standard m-PBI (Celazole) | Benzimidazolone-modified PBI |
| Toxicity Profile | High (Carcinogenic, Mutagenic) [3] | Moderate (Irritant, safer handling) [2] |
| Hydrogen Bonding | N-H donors and acceptors | N-H (donors/acceptors) + C=O (strong acceptor) |
| Polymer Rigidity | High | Extremely High (due to enhanced H-bonding) |
| Solubility (Polymer) | Soluble in DMAc/NMP | Requires LiCl/NMP due to rigid network |
| Synthesis/Sourcing | Derived from 3,3'-dichlorobenzidine [3] | Nitration & reduction of benzimidazolone [2] |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols highlight the causality behind each experimental choice. Polyphosphoric acid (PPA) is used in both workflows because it uniquely serves a triple function: it acts as the solvent, the acid catalyst, and the dehydrating agent that drives the polycondensation forward by absorbing the water byproduct.
Protocol A: Standard m-PBI Synthesis via DAB
Note: Extreme caution and PPE are required due to DAB's toxicity.
-
Monomer Purification: Purify industrial DAB to >99% via recrystallization. Causality: Impurities act as chain terminators, preventing the formation of high-molecular-weight, film-forming polymers [1].
-
Inert Mixing: Under a continuous dry N₂ purge, dissolve DAB and Isophthalic Acid (1:1 exact molar ratio) in PPA at 60°C.
-
Step-Heating Polycondensation: Heat the mixture to 140°C for 2 hours, then ramp to 200°C for 10-12 hours. Causality: The initial reaction is highly exothermic. Step-heating prevents localized degradation and manages the exponential increase in viscosity, allowing water to escape before the matrix solidifies.
-
Precipitation: Pour the highly viscous, dark brown polymer dope into a rapidly stirred deionized water bath to precipitate the polymer fibers.
-
Neutralization: Crush the polymer and boil it in a 10% ammonium hydroxide solution for 3 hours. Causality: Residual PPA will convert to phosphoric acid in water; if not neutralized, it will catalyze the thermal degradation of the polymer during the drying phase.
-
Drying: Vacuum dry the neutralized PBI at 150°C for 24 hours.
Protocol B: Modified PBI Synthesis via 5,6-DABZ
-
Monomer Preparation: Synthesize 5,6-DABZ via the reduction of 5,6-dinitro-benzimidazolone-2 using iron powder and HCl in water at 50-100°C. Filter hot and crystallize the product [2].
-
Inert Mixing: Under N₂, combine 5,6-DABZ and the chosen dicarboxylic acid in PPA.
-
Extended Polycondensation: Heat to 150°C for 3 hours, then ramp to 210°C for 12-15 hours. Causality: The electron-withdrawing nature of the pre-existing benzimidazolone ring makes the amine groups slightly less nucleophilic than those in DAB, necessitating a higher temperature and longer reaction time to achieve complete cyclization.
-
Isolation & Washing: Precipitate the polymer in a 1:1 methanol/water mixture to accommodate the altered polarity of the benzimidazolone moieties.
-
Drying: Wash extensively with water until neutral pH is reached, then dry under vacuum at 120°C.
Visualizations
Reaction pathways comparing standard DAB-based PBI synthesis versus 5,6-DABZ modified PBI.
Step-by-step experimental workflow for PBI synthesis via polycondensation in polyphosphoric acid.
References
- Study on Synthesis of Polybenzimidazole (PBI) Using Low Cost & High Impurity Industrial 3,3'-diaminobenzidine (DAB)
- 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one Benchchem
- Application of 3,3'-Diaminobenzidine (DAB) ChemicalBook
Comparative Guide: Proton Conductivity of 2OH-PBI Membranes Derived from 5,6-Diaminobenzimidazolone
As a Senior Application Scientist specializing in high-temperature polymer electrolyte membranes (HT-PEMs), I frequently encounter a critical bottleneck in fuel cell development: maintaining high proton conductivity at temperatures above 150 °C without relying on water hydration. While standard meta-polybenzimidazole (m-PBI) and para-polybenzimidazole (para-PBI) have served as industry workhorses, they face a fundamental trade-off between acid doping levels (ADL) and mechanical stability.
This guide objectively evaluates a next-generation alternative: 2OH-PBI , synthesized using the monomer 5,6-diaminobenzimidazolone . By fundamentally altering the polymer-acid interaction, 2OH-PBI shatters the traditional performance ceilings of HT-PEMs.
Mechanistic Causality: Why 5,6-Diaminobenzimidazolone?
To understand the superior performance of 2OH-PBI, we must look at the monomeric chemistry. Standard PBI relies on basic imidazole nitrogen atoms to physically absorb phosphoric acid (PA). However, excessive PA plasticizes the polymer, turning it into a mechanically useless paste[1].
By utilizing 5,6-diaminobenzimidazolone, the resulting polymer backbone undergoes tautomerization to form 2-hydroxybenzimidazole units[2]. These additional hydroxyl (-OH) groups chemically react with the doped phosphoric acid during the high-temperature polyphosphoric acid (PPA) casting process to form phosphate ester linkages [3][4].
This single structural modification has two profound effects:
-
Acid Anchoring: It covalently anchors the acid to the backbone, allowing the membrane to achieve extreme doping levels (up to ~28 mol PA per polymer repeat unit) without dissolving[3].
-
Grotthuss Pathway Enhancement: The anchored phosphate groups act as permanent nodes in a dense, dynamic hydrogen-bonding network. This shifts the proton transport mechanism heavily toward Grotthuss (structural) diffusion—where protons "hop" across the network—rather than relying on slower vehicular transport[3].
Fig 1. Mechanistic pathway of enhanced proton conduction in 2OH-PBI via phosphate ester linkages.
Comparative Performance Data
The following table synthesizes quantitative data comparing 2OH-PBI against industry-standard alternatives.
| Membrane Type | Monomer / Modification | Operating Temp (°C) | Acid Doping Level (PA/PRU) | Proton Conductivity (S/cm) |
| Nafion 117 | Perfluorosulfonic acid | 80 | N/A (Water Hydrated) | ~0.10 |
| m-PBI | 3,3'-diaminobenzidine | 160 | 6.0 - 10.0 | 0.01 - 0.04 |
| para-PBI | DAB + Terephthalic acid | 160 | ~20.0 - 25.0 | 0.27[2] |
| 2OH-PBI | 5,6-diaminobenzimidazolone | 160 | 25.4 - 28.3 | 0.35 [2] |
| 2OH-PBI | 5,6-diaminobenzimidazolone | 180 | 28.3 | 0.43 [2][3] |
Data Interpretation & Field Insights: At 160 °C, 2OH-PBI demonstrates a conductivity of 0.35 S/cm, significantly outperforming para-PBI (0.27 S/cm) under identical conditions[2]. When pushed to 180 °C, 2OH-PBI reaches a remarkable 0.43 S/cm[2][3].
Field Experience Note: While 2OH-PBI exhibits exceptional ex-situ conductivity, standard Platinum (Pt) cathodes often fail to translate this into higher fuel cell performance due to severe phosphate anion adsorption (poisoning) from the heavily doped membrane[2]. Upgrading to Pt-alloy cathode catalysts (e.g., PtCo) mitigates this adsorption, allowing the membrane electrode assembly (MEA) to achieve a robust 0.69 V at 0.2 A/cm² at 180 °C[2][3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Synthesis & Sol-Gel Casting (The PPA Process)
-
Step 1: Polymerize 5,6-diaminobenzimidazolone and a dicarboxylic acid (e.g., terephthalic acid) in Polyphosphoric Acid (PPA) at 190–220 °C[3].
-
Step 2: Cast the hot, viscous polymer solution directly onto glass substrates at ~200 °C[4].
-
Step 3: Expose the cast film to ambient moisture. The hygroscopic PPA hydrolyzes into phosphoric acid (PA), inducing a sol-gel transition[3].
-
Causality: PPA acts simultaneously as the solvent, polycondensation catalyst, and the ultimate source of the PA dopant. Direct casting induces a physical gelation that traps the acid uniformly, preventing the phase separation seen in conventional solvent-cast membranes[3][4].
-
Self-Validation: Measure the intrinsic viscosity (IV) of an aliquot prior to casting. An IV > 1.5 dL/g confirms sufficient molecular weight to survive the extreme acid swelling without mechanical failure.
Fig 2. Workflow of the PPA process for synthesizing 2OH-PBI membranes via sol-gel transition.
Protocol B: Acid Doping Level (ADL) Quantification
-
Step 1: Weigh a sample of the hydrolyzed membrane (
). -
Step 2: Boil the sample in deionized water, titrating the wash water with 0.1 M NaOH using a phenolphthalein indicator to determine the moles of PA[2].
-
Step 3: Dry the washed polymer in a vacuum oven at 120 °C overnight and weigh the neat polymer (
). -
Causality: ADL directly dictates the volume of the hydrogen-bond network. 2OH-PBI can support up to ~28.3 mol PA/PRU due to the ester linkages[2][3].
-
Self-Validation: Compare the titrated acid mass against the gravimetric difference (
). A discrepancy of >5% indicates residual solvent, incomplete drying, or polymer degradation during washing.
Protocol C: Proton Conductivity Measurement (EIS)
-
Step 1: Mount the membrane in a 4-probe conductivity cell inside a temperature-controlled, unhumidified oven.
-
Step 2: Perform Electrochemical Impedance Spectroscopy (EIS) sweeping from 100 kHz to 0.1 Hz at temperatures ranging from 120 °C to 180 °C[5].
-
Causality: A 4-probe setup eliminates contact resistance between the electrodes and the membrane, isolating the true bulk resistance of the polymer.
-
Self-Validation: Conduct both heating and cooling thermal sweeps. Overlapping conductivity curves confirm that the membrane is not losing acid via evaporation or undergoing irreversible thermal degradation during the test[5].
Conclusion
For researchers developing next-generation HT-PEMFCs, 2OH-PBI derived from 5,6-diaminobenzimidazolone offers a mathematically and mechanistically superior alternative to traditional PBI variants. By leveraging tautomerization to form phosphate ester linkages during the PPA sol-gel process, this material solves the historic trade-off between acid retention and mechanical stability, unlocking proton conductivities in excess of 0.40 S/cm.
References
1.[2] Synthesis and Properties of Functionalized Polybenzimidazoles for High-Temperature PEMFCs. benicewiczgroup.com. 2 2.[5] Pyridine-Bridged Polybenzimidazole for Use in High-Temperature PEM Fuel Cells. acs.org. 5 3.[3] PBI Membranes Via the PPA Process. benicewiczgroup.com. 3 4.[4] Modifications on Promoting the Proton Conductivity of Polybenzimidazole-Based Polymer Electrolyte Membranes in Fuel Cells. mdpi.com. 4 5.[1] High temperature proton exchange membranes based on polybenzimidazoles for fuel cells. dtu.dk. 1
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for C7H8N4O Compounds
Introduction: The Imperative of Precision in Characterizing C7H8N4O Compounds
In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory formality; it is the bedrock of safety and efficacy. For organic molecules such as those with the chemical formula C7H8N4O2, a prime example being the widely used bronchodilator Theophylline, elemental analysis serves as a fundamental tool for identity confirmation and purity assessment.[1][2][3] An accurate determination of the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) provides unequivocal evidence of a compound's empirical formula, validating synthetic pathways and ensuring lot-to-lot consistency.
This guide provides an in-depth comparison of the standards, methodologies, and critical considerations for the elemental analysis of C7H8N4O compounds. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, the establishment of self-validating systems, and the authoritative standards that ensure data integrity.
Comparing Analytical Methodologies for C, H, N, and O Determination
While various techniques exist for elemental determination, they are not all suited for quantifying the primary constituents of a pure organic compound. For bulk C, H, N, and O analysis in molecules like Theophylline, one method stands as the undisputed gold standard.
Combustion Analysis: The Gold Standard
The state-of-the-art for CHNS analysis is combustion analysis, a technique rooted in the Pregl-Dumas method.[3][4][5][6] The core principle involves the complete and instantaneous combustion of a small, precisely weighed sample in a high-temperature (typically ~900-1000°C), oxygen-rich environment.[1][3] This process quantitatively converts the elements into simple, stable gases:
-
Carbon (C) → Carbon Dioxide (CO₂)
-
Hydrogen (H) → Water (H₂O)
-
Nitrogen (N) → Dinitrogen gas (N₂)
-
Sulfur (S) → Sulfur Dioxide (SO₂)
These gases are then separated, typically via gas chromatography (GC), and measured by a thermal conductivity detector (TCD).[3]
Oxygen Analysis: A Matter of Pyrolysis
Direct oxygen determination is handled differently. The sample undergoes high-temperature pyrolysis (decomposition in the absence of oxygen), often over platinized carbon, to convert the oxygen into carbon monoxide (CO). The CO is then chromatographically separated and detected.[5] This direct measurement is vastly preferable to the historical method of determining oxygen "by difference," a practice that accumulates the errors from all other elemental measurements.[6]
Alternative Techniques: Understanding Their Limitations
Other powerful elemental analysis techniques are essential in different contexts but are not the primary choice for determining the bulk composition of an organic API.
| Technique | Principle | Primary Application | Why Not for Bulk C7H8N4O Analysis? |
| Combustion Analysis | High-temperature oxidation of the sample into simple gases (CO₂, H₂O, N₂), which are then separated and detected.[1][4] | Gold standard for determining the mass percentages of C, H, N, and S in organic and inorganic compounds. [1][5] | This is the ideal and most widely used method. |
| Inductively Coupled Plasma (ICP-OES/MS) | A sample is introduced into a high-temperature plasma, causing atomic emission (OES) or ionization for mass filtering (MS).[1][7] | Detecting trace and ultra-trace metallic and some non-metallic elements (e.g., impurities).[1][7] | Not designed for high-concentration bulk elements like C, H, N, O. The sample matrix would overwhelm the system. Primarily used for elemental impurity testing as per ICH Q3D guidelines.[7] |
| X-Ray Fluorescence (XRF) | High-energy X-rays excite atoms in a sample, causing them to emit characteristic secondary X-rays.[1][8] | Rapid, non-destructive analysis of elements, typically heavier than sodium, in solids and liquids.[1] | Poor sensitivity for light elements like C, H, N, and O. It is not a suitable technique for determining the empirical formula of an organic compound. |
The Cornerstone of Accuracy: Certified Reference Materials (CRMs)
Trustworthy elemental analysis is impossible without the proper use of Certified Reference Materials (CRMs). A CRM is a standard whose property values are certified by a metrologically valid procedure, accompanied by an uncertainty statement and a statement of metrological traceability.[9][10] In elemental analysis, CRMs serve two critical functions:
-
Calibration: They are used to generate the calibration curve that translates the detector signal (e.g., TCD area count) into an elemental mass.
-
Validation: They are run as unknown samples to verify the accuracy and precision of the calibration and the overall system performance.
For the analysis of a C7H8N4O compound, a multi-point calibration should be performed using a high-purity, stable standard. Subsequently, a CRM with a similar composition to the analyte should be used as a check standard to validate the results.
| Reference Material | Chemical Formula | Theoretical Composition | Role in C7H8N4O Analysis |
| Acetanilide | C₈H₉NO | C: 71.09%, H: 6.71%, N: 10.36% | A common, highly pure, and non-hygroscopic standard used for multi-point calibration of CHN analyzers.[11] |
| Theophylline | C₇H₈N₄O₂ | C: 46.67%, H: 4.48%, N: 31.10%, O: 17.76% | An ideal check standard or validation standard.[12] Its high nitrogen content provides a rigorous test of the combustion system's ability to handle nitrogen-rich compounds. |
Theoretical values are calculated based on atomic weights. Certified values from a specific CRM provider should always be used for instrument calibration and validation and will include an associated uncertainty.
Experimental Protocol: High-Precision CHN Analysis of a C7H8N4O Compound
This protocol outlines the self-validating workflow for analyzing a C7H8N4O sample, such as Theophylline, using a modern combustion-based elemental analyzer.
Instrument Preparation and Conditioning
-
Step 1.1 (Causality): Perform an instrument leak check. A leak-tight system is paramount to prevent atmospheric nitrogen (N₂) from entering and artificially inflating nitrogen results.
-
Step 1.2 (Causality): Condition the combustion and reduction columns according to the manufacturer's specifications. This ensures optimal catalytic activity for complete combustion and the quantitative reduction of nitrogen oxides (NOx) to N₂.
-
Step 1.3 (Causality): Run at least three "blank" samples (empty tin capsules). This establishes the instrument baseline and ensures the system is free from residual contamination. The standard deviation of the blanks should be within the instrument's specification.
Calibration
-
Step 2.1 (Causality): Using a microbalance, accurately weigh a series of Acetanilide CRM samples into tin capsules. The weights should span the expected mass range of the unknown samples (e.g., 1 mg, 3 mg, 5 mg). Accurate weighing is critical as the final result is a mass percentage.[13]
-
Step 2.2 (Causality): Analyze the series of Acetanilide standards.
-
Step 2.3 (Causality): Generate a linear calibration curve for each element (C, H, N). The instrument software plots detector response against the known absolute mass of each element. The correlation coefficient (R²) for each curve must be ≥ 0.999 to ensure linearity.
Sample Preparation and Analysis
-
Step 3.1 (Causality): Weigh approximately 2-3 mg of the dried C7H8N4O sample into a tin capsule. Record the weight precisely. Encapsulation prevents sample loss and contamination.
-
Step 3.2 (Causality): Create an analysis sequence in the instrument software. A robust sequence is self-validating and should be structured as follows:
-
2-3 Blanks
-
1-2 Conditioning Samples (e.g., Acetanilide)
-
1 Theophylline CRM (run as a "Quality Control" or "Check" standard)
-
Up to 10 unknown C7H8N4O samples
-
1 Theophylline CRM (to check for drift)
-
-
Step 3.3 (Causality): Execute the sequence.
Data Validation and Acceptance Criteria
-
Step 4.1 (Causality): Check the results for the Theophylline CRM. The measured %C, %H, and %N values must fall within the acceptance criteria, typically ±0.3% of the theoretical values. This confirms the accuracy of the analysis for a compound of similar matrix.[14]
-
Step 4.2 (Causality): Analyze the results for the unknown samples. The relative standard deviation (RSD) for a series of replicate measurements should be ≤ 0.2% to demonstrate precision.
-
Step 4.3 (Causality): If the validation checks pass, the results for the unknown samples are considered valid.
Workflow for CHN Analysis
Caption: A typical workflow for CHN analysis, from instrument preparation to data validation.
Establishing Trustworthiness: Traceability and Uncertainty
The ultimate goal of this process is to establish metrological traceability : an unbroken chain of comparisons linking your measurement result back to a fundamental standard (e.g., the SI unit for mass).[15] CRMs are the physical embodiment of this chain for chemical measurements.
When you calibrate your instrument with a CRM and verify it with another, you are transferring accuracy from that certified standard to your sample measurement.
Metrological Traceability in Elemental Analysis
Caption: The chain of traceability from the SI unit to the final sample result via a CRM.
Every measurement has an associated measurement uncertainty , which defines a range around the result where the true value is expected to lie with a given level of confidence (typically 95%).[16][17][18] The final uncertainty of your result is a combination of uncertainties from multiple sources, including the weighing process, instrument precision, calibration curve fit, and, crucially, the uncertainty stated on the CRM's certificate.[16][19]
Potential Challenges with Nitrogen-Rich C7H8N4O Compounds
Compounds like Theophylline, with four nitrogen atoms, present a specific challenge. The high nitrogen content requires the combustion system and reduction reagents to be in optimal condition. Incomplete combustion or inefficient reduction of NOx can lead to erroneously low nitrogen results.[20] This is a key reason why using a nitrogen-rich check standard like Theophylline itself is a superior validation strategy compared to using a standard with low nitrogen content.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, obtaining accurate and reliable elemental analysis data for C7H8N4O compounds is a foundational requirement. The authoritative method is combustion analysis for C, H, and N, and pyrolysis for O.
Achieving trustworthy results hinges on a tripartite system:
-
A Properly Maintained Instrument: Regular maintenance, leak checks, and conditioning are non-negotiable.
-
A Self-Validating Protocol: The analytical sequence must include blanks, multi-point calibration standards, and appropriate check standards to prove accuracy and precision in real-time.
-
Correct Use of CRMs: Calibration must be performed with a suitable primary-level CRM, and accuracy must be verified using a CRM that closely matches the matrix of the analyte (e.g., Theophylline for a C7H8N4O compound).
By adhering to these principles and understanding the causality behind each step, laboratories can produce elemental analysis data that is not only precise but also robust, defensible, and fully traceable.
References
-
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5,6-Diamino-2H-benzo[d]imidazol-2-one
This guide provides comprehensive safety protocols for the handling and disposal of 5,6-Diamino-2H-benzo[d]imidazol-2-one (CAS: 55621-49-3), a key intermediate in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. The information herein is synthesized from established safety data sheets and best laboratory practices to provide a self-validating system for risk mitigation.
Understanding the Hazard Profile
5,6-Diamino-2H-benzo[d]imidazol-2-one is an aromatic amine derivative. While specific toxicity data for this compound is limited, its chemical class suggests potential hazards that necessitate careful handling. Aromatic amines, as a group, can be irritants and may have other long-term health effects. The available safety data indicates that this compound is classified as an eye irritant. Therefore, all handling procedures must be designed to prevent contact with eyes, skin, and to avoid inhalation of the solid particulate.
Key Chemical and Physical Properties:
| Property | Value | Source |
| Chemical Formula | C7H8N4O | [1][2] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Solid, typically a white to off-white or light yellow to amber powder/crystal | [2] |
| CAS Number | 55621-49-3 | [1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 5,6-Diamino-2H-benzo[d]imidazol-2-one to protect against all potential routes of exposure. The selection of appropriate PPE is not merely a procedural step but a critical risk-reduction strategy.
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for larger quantities or when there is a significant risk of splashing. | Protects against eye irritation from dust particles or accidental splashes[4]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and impervious, fire/flame-resistant laboratory coat or coveralls. | Prevents skin contact, which can cause irritation[4][5]. |
| Respiratory Protection | A full-face respirator with a particulate filter may be necessary if exposure limits are exceeded, if irritation is experienced, or if dust formation is likely[4]. For routine handling in a well-ventilated area, this may not be required. | Minimizes the risk of inhaling fine dust particles of the compound[5][6]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following procedural workflow is designed to minimize exposure and ensure a safe laboratory environment.
Workflow for Handling 5,6-Diamino-2H-benzo[d]imidazol-2-one:
Caption: Workflow for the safe handling of 5,6-Diamino-2H-benzo[d]imidazol-2-one.
Detailed Protocol:
-
Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.
-
Ventilation: Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood[4].
-
PPE: Don all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust[4].
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Transfer: Use appropriate tools (e.g., spatula) for transferring the solid. Avoid scooping in a manner that creates airborne particles.
-
Spills: In the event of a spill, do not dry sweep. Carefully collect the material and place it in a sealed container for disposal. Decontaminate the area with an appropriate solvent and cleaning materials.
-
-
Storage:
Emergency Procedures: Planning for the Unexpected
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. If irritation persists, seek medical attention[4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of 5,6-Diamino-2H-benzo[d]imidazol-2-one and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste 5,6-Diamino-2H-benzo[d]imidazol-2-one in a clearly labeled, sealed, and compatible container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, should be considered contaminated and disposed of as chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container. Do not pour chemical waste down the drain[4].
Disposal Protocol:
-
Collection: Place all waste materials in a suitable and closed container labeled for disposal[4].
-
Labeling: The waste container must be clearly labeled with the full chemical name and the words "Hazardous Waste".
-
Storage: Store the waste container in a designated, secure area away from general laboratory traffic.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste in accordance with all local, state, and federal regulations.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Echemi. (2019, July 15). 5,6-Diaminobenzimidazolone SDS, 55621-49-3 Safety Data Sheets.
- ChemicalBook. (n.d.). 55621-49-3(5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one) Product Description.
- Sigma-Aldrich. (n.d.). 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one.
- ChemicalBook. (2026, January 13). 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one | 55621-49-3.
- CymitQuimica. (n.d.). CAS 55621-49-3: 5,6-Diaminobenzimidazolone.
- ChemBK. (2024, April 9). 5,6-Diamino-2-benzimidazolinone.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
- Chemos GmbH & Co. KG. (2022, October 10). Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Apollo Scientific. (n.d.). 5-Amino-1-methyl-1H-benzimidazole.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- Benchchem. (n.d.). Navigating the Safe Disposal of 2-Aminoimidazole: A Procedural Guide.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
